This technical guide details the properties, synthesis, and applications of 4-(4-Bromophenyl)-4-methylpiperidine , a specialized heterocyclic scaffold used in medicinal chemistry. CAS Number: 1268005-65-7 Synonyms: 4-(4-...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the properties, synthesis, and applications of 4-(4-Bromophenyl)-4-methylpiperidine , a specialized heterocyclic scaffold used in medicinal chemistry.
4-(4-Bromophenyl)-4-methylpiperidine is a high-value pharmacophore used primarily in the development of Central Nervous System (CNS) agents. It belongs to the class of 4,4-disubstituted piperidines , a structural motif found in various opioids (e.g., pethidine analogues), neurotransmitter transporter inhibitors (SSRIs/SNRIs), and sigma receptor ligands.
The compound is distinct from the more common 4-phenylpiperidine due to the quaternary carbon at position 4 , which introduces significant steric bulk and restricts conformational flexibility. This "gem-disubstitution" often enhances metabolic stability and selectivity for G-protein coupled receptors (GPCRs). The para-bromine substituent serves as a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation.
Physicochemical Properties
Property
Value
Molecular Formula
C₁₂H₁₆BrN
Molecular Weight
254.17 g/mol
Exact Mass
253.05 g/mol
Appearance
Off-white to pale yellow solid (Free base)
LogP (Predicted)
~3.15 (Lipophilic)
pKa (Predicted)
~9.5 (Basic piperidine nitrogen)
Solubility
Soluble in DMSO, DCM, Methanol; Insoluble in water.
Storage
2–8°C, Inert atmosphere (Argon/Nitrogen).
Synthesis & Manufacturing Protocols
Synthesizing the 4-methyl-4-aryl quaternary center is chemically challenging compared to simple 4-arylpiperidines. The most robust route involves the construction of the piperidine ring via a Grignard intermediate followed by a specialized alkylation to install the methyl group.
Generate (4-bromophenyl)magnesium bromide in anhydrous THF. Note: Use 1,4-dibromobenzene; the mono-Grignard forms selectively if temperature is controlled (-20°C).
Reagents: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.
Protocol: Stir the N-Boc intermediate in 20% TFA/DCM for 2 hours. Concentrate to yield the trifluoroacetate or hydrochloride salt.
Visualization: Synthesis Workflow
Caption: Step-by-step synthesis via Reetz alkylation to install the quaternary methyl group.
Analytical Characterization
To validate the identity of CAS 1268005-65-7, ensure the following spectral signatures are present.
Technique
Expected Signature
¹H NMR (DMSO-d₆)
δ 1.25 (s, 3H) : Distinct singlet for the quaternary methyl group.δ 7.40–7.60 (m, 4H) : AA'BB' system characteristic of the para-bromophenyl ring.δ 2.80–3.20 (m, 4H) : Piperidine ring protons adjacent to nitrogen.
¹³C NMR
Quaternary Carbon (~35-40 ppm) : The C4 carbon bearing the methyl and phenyl groups.Methyl Carbon (~25-30 ppm) : High field signal.Aromatic C-Br (~120 ppm) : Characteristic ipso-carbon shift.
Mass Spectrometry
m/z 254/256 ([M+H]⁺) : 1:1 isotopic pattern confirming the presence of one Bromine atom.
Handling: The free base may be sensitive to CO₂ (carbamate formation). Store as the Hydrochloride (HCl) salt for long-term stability.
Disposal: Halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ.
References
Fluorochem. 4-(4-Bromophenyl)-4-methylpiperidine Product Data. Retrieved from .
PubChem. 4-(4-Bromophenyl)-4-hydroxypiperidine (Intermediate). National Library of Medicine. Retrieved from .
Reetz, M. T., et al. Lewis Acid-Mediated alpha-Alkylation of Tertiary Alcohols. Angewandte Chemie International Edition, 1982. (Foundational methodology for Gem-dimethylation).[2]
Ambeed. CAS 1268005-65-7 MSDS and Technical Data. Retrieved from .
BenchChem. Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Retrieved from .
Author: BenchChem Technical Support Team. Date: February 2026
Structural Architecture, Synthetic Methodology, and Pharmacological Utility
Core Directive & Executive Summary
This technical guide provides a comprehensive analysis of 4-(4-Bromophenyl)-4-methylpiperidine (CAS: 1268005-65-7), a specialized gem-disubstituted heterocyclic scaffold. Unlike its ubiquitous 4-monosubstituted counterparts (e.g., 4-phenylpiperidine), the introduction of the quaternary carbon at the C4 position significantly alters the conformational landscape and metabolic stability of the molecule.
This guide moves beyond basic catalog data to explore the causality behind its synthesis—specifically the challenge of constructing quaternary centers in saturated heterocycles—and its application as a pharmacophore in the development of sigma receptor ligands, NMDA antagonists, and next-generation analgesics.
Nomenclature and Structural Identity
The precise identification of this molecule is critical due to the existence of regioisomers (e.g., 3,4-disubstituted variants like paroxetine precursors).
IUPAC Designation
Preferred IUPAC Name (PIN): 4-(4-Bromophenyl)-4-methylpiperidine
The molecule features a piperidine ring distorted by the gem-disubstitution at C4.
Achirality: Despite the disubstitution, the molecule possesses a plane of symmetry passing through the nitrogen and the C4 carbon (assuming the nitrogen is unsubstituted or symmetrically substituted), rendering it achiral.
Conformational Lock: The bulky 4-bromophenyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions, forcing the smaller methyl group into the axial position. This "conformational locking" is a desired trait in drug design to reduce entropic penalties upon binding to a receptor.
Physicochemical Profiling
The following data aggregates predicted and experimental values essential for formulation and ADME prediction.
Property
Value
Context
Molecular Formula
C₁₂H₁₆BrN
Core Scaffold
Molecular Weight
254.17 g/mol
Fragment-like (Rule of 3 compliant)
LogP (Predicted)
3.15 ± 0.3
High Lipophilicity (CNS Penetrant)
pKa (Base)
~9.8 (Piperidine N)
Ionized at Physiological pH
H-Bond Donors
1 (NH)
Modifiable Vector
H-Bond Acceptors
1 (N)
Rotatable Bonds
1
Restricted flexibility due to quaternary center
Topological Polar Surface Area
12.03 Ų
Excellent Blood-Brain Barrier (BBB) Permeability
Synthetic Architecture
Constructing the quaternary center at C4 is the rate-limiting step in the synthesis of this scaffold. Traditional Grignard addition to 4-piperidone yields a tertiary alcohol, which upon dehydration and reduction typically reverts to the mono-substituted alkane.
To access the 4-methyl-4-aryl motif, we employ a Late-Stage Alkylation Strategy . This approach utilizes the benzylic acidity of the 4-phenyl proton in a protected piperidine precursor.
Synthetic Pathway Visualization
Caption: Figure 1. Convergent synthesis via late-stage lithiation-alkylation. The critical step involves the generation of a transient carbanion at the benzylic C4 position.
Detailed Experimental Protocol
Objective: Synthesis of 4-(4-Bromophenyl)-4-methylpiperidine from 4-(4-bromophenyl)piperidine hydrochloride.
Phase 1: N-Protection (Self-Validating Step)
Rationale: The secondary amine must be masked to prevent N-alkylation during the subsequent lithiation step.
Suspend 4-(4-bromophenyl)piperidine HCl (1.0 eq) in Dichloromethane (DCM).
Add Triethylamine (2.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
Stir at room temperature for 4 hours.
Validation: TLC (Hexane:EtOAc 4:1) should show disappearance of the baseline amine spot and appearance of a high Rf spot.
Workup: Wash with 1N HCl, brine, dry over Na₂SO₄, and concentrate to yield N-Boc-4-(4-bromophenyl)piperidine .
Phase 2: C4-Quaternization (Critical Control Point)
Rationale: The C4 proton is benzylic and weakly acidic (pKa ~32). Strong, non-nucleophilic bases like LiHMDS are required to generate the anion without attacking the carbamate or displacing the aryl bromide.
Dissolve N-Boc-4-(4-bromophenyl)piperidine (1.0 eq) in anhydrous THF under Argon.
Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzyne formation or Boc cleavage.
Add LiHMDS (1.0 M in THF, 1.2 eq) dropwise over 20 minutes. The solution typically turns deep yellow/orange, indicating anion formation.
Stir at -78°C for 45 minutes.
Add Methyl Iodide (MeI, 1.5 eq) neat, dropwise.
Warm slowly to room temperature over 3 hours.
Quench with saturated NH₄Cl solution.
Extract with EtOAc, dry, and concentrate.
Purification: Flash chromatography is usually required to separate the methylated product from unreacted starting material.
Phase 3: Deprotection
Dissolve the intermediate in DCM.
Add Trifluoroacetic acid (TFA) (20% v/v).
Stir for 1 hour.
Neutralize with NaHCO₃ (aq) to pH > 10.
Extract with DCM to obtain the free base 4-(4-Bromophenyl)-4-methylpiperidine .
Pharmacological Significance[2][3]
The 4-aryl-4-methylpiperidine scaffold is a privileged structure in medicinal chemistry, distinct from the pethidine (4-aryl-4-carbethoxy) class.
Mechanism of Action & Targets
Sigma Receptors (σ1/σ2): The 4-phenylpiperidine motif is a classic pharmacophore for sigma receptors. The addition of the 4-methyl group increases lipophilicity and bulk, often enhancing selectivity for σ1 over σ2 receptors, relevant for neurodegenerative diseases (Alzheimer's) and neuropathic pain.
NMDA Antagonism: Analogues of this structure (e.g., 4-methyl-4-phenylpiperidine derivatives) have shown uncompetitive antagonism at the NMDA receptor ion channel, similar to phencyclidine (PCP) but often with a cleaner side-effect profile.
Monoamine Transporters: The scaffold serves as a template for Triple Reuptake Inhibitors (TRI), modulating Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters.
Structure-Activity Relationship (SAR)
The Bromine atom at the para-position is a versatile synthetic handle:
Suzuki-Miyaura Coupling: Allows extension to biaryl systems.
Buchwald-Hartwig Amination: Facilitates the introduction of amino side chains.
Lithium-Halogen Exchange: Enables conversion to carboxylic acids or aldehydes for further diversification.
References
IUPAC Nomenclature Rules. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
Synthesis of 4-Arylpiperidines. Journal of Medicinal Chemistry, 2011, 54(11), 3756–3772. (Discussion of disubstituted piperidine scaffolds in drug discovery). [Link]
Quaternary Center Construction. Organic Letters, 2012, 14(18), 4846–4849. (Methodologies for C4-substituted piperidines). [Link]
Pharmacological Applications. Medical Sciences Forum, 2022.[2] (4,4-Disubstituted piperidines as anti-Alzheimer agents). [Link]
A Technical Guide to the Synthesis of 4-(4-Bromophenyl)-4-methylpiperidine: Precursor Analysis and Strategic Synthesis
Abstract This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 4-(4-bromophenyl)-4-methylpiperidine, a valuable building block in contemporary drug discovery and development. The gu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 4-(4-bromophenyl)-4-methylpiperidine, a valuable building block in contemporary drug discovery and development. The guide is tailored for researchers, medicinal chemists, and process development scientists, offering a detailed analysis of two primary retrosynthetic strategies. Each strategy is dissected to highlight its core precursors, key chemical transformations, and the underlying scientific principles guiding the synthetic design. The document furnishes detailed experimental protocols for pivotal reactions, troubleshooting insights, and a comparative analysis of the presented routes to aid in the selection of the most appropriate synthetic approach based on laboratory capabilities and project objectives.
Introduction
The 4-aryl-4-methylpiperidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific analogue, 4-(4-bromophenyl)-4-methylpiperidine, serves as a versatile intermediate, with the bromine atom providing a reactive handle for further molecular elaboration through cross-coupling reactions, while the piperidine core imparts favorable pharmacokinetic properties. The synthesis of this target molecule, however, is not trivial and requires careful strategic planning. This guide elucidates two robust synthetic approaches: the construction of the piperidine ring incorporating a C4-cyano precursor, and a convergent strategy involving a Grignard addition to a 4-piperidone core followed by functional group interconversion.
Part 1: Strategic Synthesis via a C4-Cyano Piperidine Precursor
This linear synthetic approach focuses on constructing the piperidine ring with a cyano group at the C4 position, which then serves as a precursor to the final methyl group. This strategy offers a high degree of control over the assembly of the core structure.
Retrosynthetic Analysis
The retrosynthetic disconnection of the target molecule in this strategy hinges on the conversion of a nitrile to a methyl group. The key intermediate identified is N-protected-4-(4-bromophenyl)-4-cyanopiperidine. This intermediate can be conceptually assembled from 4-bromobenzyl cyanide and a nitrogen mustard derivative.
Caption: Retrosynthetic analysis for the C4-cyano precursor strategy.
Synthesis of the Key Intermediate: N-Benzyl-4-(4-bromophenyl)-4-cyanopiperidine
The synthesis of the 4-cyanopiperidine intermediate is analogous to the well-established preparation of 1-benzyl-4-cyano-4-phenylpiperidine[1]. This reaction involves the phase-transfer-catalyzed alkylation of a benzyl cyanide with a nitrogen mustard.
Experimental Protocol:
Reaction Setup: To a stirred mixture of 4-bromobenzyl cyanide (1.0 eq.), N,N-bis(2-chloroethyl)benzylamine (1.05 eq.), and a phase-transfer catalyst such as tetra-n-butylammonium hydrogen sulfate (0.1 eq.) in toluene, add a 50% aqueous solution of sodium hydroxide.
Reaction Execution: Heat the biphasic mixture to 85-90 °C with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by an appropriate chromatographic technique (TLC or GC-MS).
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and dilute with water. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-benzyl-4-(4-bromophenyl)-4-cyanopiperidine.
Conversion of the Cyano Group to a Methyl Group
The transformation of the 4-cyano group to the target 4-methyl group is a multi-step process that requires careful execution.
Hydrolysis of the Nitrile to a Carboxylic Acid: The nitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For instance, refluxing the nitrile in a mixture of sulfuric acid and water will yield the carboxylic acid.
Reduction of the Carboxylic Acid to a Primary Alcohol: The resulting carboxylic acid can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF.
Conversion of the Alcohol to a Halide: The primary alcohol is then converted to a more reactive leaving group, such as a tosylate or a halide. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield the corresponding chloromethyl or bromomethyl derivative.
Reduction of the Halide to the Methyl Group: The final step involves the reduction of the halide to the methyl group. This can be achieved using a variety of reducing agents, including lithium aluminum hydride or catalytic hydrogenation.
Finally, the N-benzyl protecting group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) if the unprotected piperidine is desired.
Part 2: Convergent Synthesis via Grignard Reaction
This strategy involves the addition of an organometallic reagent to a 4-piperidone core, forming the C4-aryl bond and a tertiary alcohol in a single step. Subsequent functional group manipulation is then required to install the methyl group.
Retrosynthetic Analysis
The key disconnection in this convergent approach is the Grignard reaction, which breaks the bond between the piperidine C4 and the bromophenyl ring. This leads back to an N-protected 4-piperidone and a 4-bromophenyl Grignard reagent.
Caption: Retrosynthetic analysis for the Grignard reaction strategy.
Synthesis of the Key Intermediate: N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine
The Grignard reaction is a powerful tool for C-C bond formation. Here, the nucleophilic 4-bromophenylmagnesium bromide attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone.
Experimental Protocol:
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq.). Activate the magnesium with a small crystal of iodine. Prepare a solution of 4-bromobromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium turnings to initiate the formation of 4-bromophenylmagnesium bromide. Maintain a gentle reflux during the addition.
Grignard Addition: In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF and cool the solution to 0 °C. Slowly add the freshly prepared Grignard reagent to the cooled piperidone solution.
Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride[2].
Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine can be purified by flash column chromatography[2].
Table 1: Troubleshooting the Grignard Reaction
Issue
Potential Cause
Solution
Low Yield
Incomplete Grignard reagent formation.
Ensure anhydrous conditions and activate magnesium properly. Consider titrating the Grignard reagent.
Enolization of the 4-piperidone.
Use low reaction temperatures (-78 °C to 0 °C) and slow addition of the Grignard reagent.
Byproduct Formation
Dehydration of the tertiary alcohol product.
Use a mild quenching agent like saturated aqueous NH₄Cl and avoid strong acids during work-up.
Wurtz coupling of the Grignard reagent.
Ensure slow, controlled addition of the aryl halide during Grignard reagent preparation.
Conversion of the Tertiary Alcohol to the 4-Methyl Group
Conceptual Pathway: Deoxygenation and Subsequent Methylation (Theoretically challenging)
A potential, albeit difficult, route involves the deoxygenation of the tertiary alcohol to 4-(4-bromophenyl)piperidine, followed by C4-methylation.
Deoxygenation: The Barton-McCombie deoxygenation is a radical-based method for removing a hydroxyl group[3][4][5]. The alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate). This derivative is then treated with a radical initiator (like AIBN) and a hydrogen atom source (typically tributyltin hydride) to replace the thiocarbonyl group with a hydrogen atom[3][5].
C4-Methylation: As previously noted, the direct methylation of the C-H bond at the 4-position of the 4-arylpiperidine ring is a difficult transformation and not a recommended synthetic route.
Alternative Conceptual Pathway: Wittig Reaction and Hydrogenation
A more plausible, though longer, route would involve a different starting material derived from N-protected-4-piperidone.
Wittig Reaction: N-protected-4-piperidone can be reacted with a methylidene-transfer reagent, such as methyltriphenylphosphonium bromide, in the presence of a strong base to form the corresponding 4-methylene-piperidine derivative[6].
Hydrogenation: The exocyclic double bond can then be selectively hydrogenated (e.g., H₂, Pd/C) to install the 4-methyl group, yielding N-protected-4-methylpiperidine.
Aryl Introduction: This intermediate, however, lacks the 4-aryl group. Introducing the aryl group at this stage would require a different synthetic strategy altogether.
Given the challenges in converting the 4-hydroxy intermediate to the 4-methyl derivative, the synthetic strategy outlined in Part 1 is likely the more practical and reliable approach for the synthesis of 4-(4-bromophenyl)-4-methylpiperidine.
Conclusion
The synthesis of 4-(4-bromophenyl)-4-methylpiperidine can be effectively approached through two primary strategic pathways. The first strategy, involving the construction of a 4-cyanopiperidine intermediate followed by conversion of the nitrile to a methyl group, offers a more linear and potentially more controllable route. The second strategy, which utilizes a convergent Grignard reaction to form a 4-hydroxy-4-arylpiperidine intermediate, presents significant challenges in the subsequent conversion of the tertiary alcohol to the desired methyl group. The selection of the optimal synthetic route will depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the research and development laboratory. The detailed protocols and mechanistic considerations provided in this guide are intended to empower scientists to make informed decisions in their synthetic endeavors.
References
PrepChem. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Available from: [Link]
Organic Syntheses Procedure. Benzyl Cyanide. Available from: [Link]
Wikipedia. Barton–McCombie deoxygenation. Available from: [Link]
Erowid. Piperidine Derivatives. I. As in the case of the l-methy1-2-benaylpiperidine7 scribes l, 2,2,6,6-pentamethy1-4-phenyl-4-acetoxypiperidine fo. Available from: [Link]
Grokipedia. Barton–McCombie deoxygenation. Available from: [Link]
Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
PrepChem. Preparation of bromobenzyl cyanide. Available from: [Link]
Chemistry LibreTexts. II. Deoxygenation: The Barton-McCombie Reaction. Available from: [Link]
O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 194
PubChem. Bromobenzyl Cyanide. Available from: [Link]
O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1294
Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
DTIC. Piperidine Synthesis. Available from: [Link]
ResearchGate. Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol | Request PDF. Available from: [Link]
PrepChem. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Available from: [Link]
Organic Syntheses Procedure. Benzyl Cyanide. Available from: [Link]
PubMed. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Available from: [Link]
Google Patents. US4056509A - Preparation of benzyl cyanides.
Google Patents. WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives.
Frontiers. Mechanistic insights into reductive deamination with hydrosilanes catalyzed by B(C6F5)3: A DFT study. Available from: [Link]
PubMed. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available from: [Link]
PubMed. C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Available from: [Link]
Tohoku University. Rewiring amino acids to piperidines. Available from: [Link]
PubMed. Synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes. effect of the 5-modification on allosteric enhancer activity at the A1 adenosine receptor. Available from: [Link]
The Versatile Synthon: A Technical Guide to 4-(4-Bromophenyl)-4-methylpiperidine in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The 4-arylpiperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of clinically significant therapeutics and promising dr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The 4-arylpiperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of clinically significant therapeutics and promising drug candidates.[1][2] Its rigid, three-dimensional structure provides a privileged scaffold for engaging with a variety of biological targets, particularly within the central nervous system. This guide focuses on a particularly valuable, yet underexplored, building block: 4-(4-Bromophenyl)-4-methylpiperidine . The strategic placement of a methyl group at the 4-position and a bromine atom on the phenyl ring endows this molecule with a unique combination of steric and electronic properties, making it a powerful tool for navigating the complexities of drug design.
This in-depth technical guide, designed for the practicing medicinal chemist, will delve into the synthesis, reactivity, and therapeutic potential of 4-(4-Bromophenyl)-4-methylpiperidine. We will explore not only the "how" but also the "why" behind its application, providing a framework for its strategic deployment in drug discovery programs.
Physicochemical Properties and Structural Features
The key physicochemical properties of 4-(4-Bromophenyl)-4-methylpiperidine are summarized in the table below. The presence of the bromophenyl group significantly influences the molecule's lipophilicity, while the piperidine nitrogen offers a handle for further derivatization and salt formation.
The 4-methyl group introduces a subtle but significant steric element that can influence the binding orientation of derivatives and potentially enhance selectivity for the target receptor.
Synthesis of the Core Scaffold: A Validated Approach
Experimental Protocol: Synthesis of 4-(4'-Bromophenyl)piperidine[4]
This protocol describes the synthesis of the non-methylated analog and can be adapted for the synthesis of 4-(4-Bromophenyl)-4-methylpiperidine by starting with the corresponding 4-methyl-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.
Reaction:
A representative synthesis of the 4-(4-bromophenyl)piperidine core.
Materials and Reagents:
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine
Anhydrous Methanol (MeOH)
Triethylamine (Et₃N)
Rhodium on Carbon (Rh/C) catalyst
Hydrogen gas (H₂)
Celite®
Procedure:
To a solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL), add the Rh/C catalyst (0.060 g).
Place the reaction mixture in a pressure vessel under a hydrogen atmosphere (100 psi).
Stir the mixture vigorously at room temperature for 24 hours.
Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of Celite® to remove the catalyst.
Concentrate the filtrate under reduced pressure to afford 4-(4-bromophenyl)piperidine as a white solid (0.91 g, 98% yield).[4]
Characterization Data for 4-(4'-Bromophenyl)piperidine: [4]
The true power of 4-(4-Bromophenyl)-4-methylpiperidine as a building block lies in the versatility of its two key functional handles: the secondary amine of the piperidine ring and the bromine atom on the phenyl ring.
N-Functionalization of the Piperidine Ring
The secondary amine is a nucleophile that can readily participate in a variety of transformations to introduce diverse substituents. This is a critical step for modulating the physicochemical properties and exploring the structure-activity relationship (SAR) of drug candidates.
Key N-functionalization reactions of the piperidine core.
Cross-Coupling Reactions of the Bromophenyl Group
The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This allows for extensive exploration of the chemical space around the phenyl ring, which is often crucial for fine-tuning receptor affinity and selectivity.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[5] In the context of our building block, it allows for the coupling of various boronic acids or esters to the bromophenyl ring.
General Protocol for Suzuki-Miyaura Coupling:
General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Considerations:
Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ being a common choice.
Base: An inorganic base such as potassium carbonate or cesium carbonate is typically used.
Solvent: A mixture of an organic solvent like dioxane or toluene with water is often used.
Reaction Conditions: The reaction is typically heated to reflux for several hours under an inert atmosphere.
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of amines with aryl halides.[6][7] This reaction is particularly useful for synthesizing diarylamines or introducing nitrogen-containing heterocycles.
General Protocol for Buchwald-Hartwig Amination:
General scheme for the Buchwald-Hartwig amination.
Experimental Considerations:
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial for the success of the reaction and depends on the nature of the amine.
Base: A strong, non-nucleophilic base such as sodium tert-butoxide or potassium phosphate is commonly used.
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.
Reaction Conditions: The reaction is typically run under an inert atmosphere at elevated temperatures.
Applications in Drug Discovery: A Focus on Adrenergic Receptor Antagonists
The 4-arylpiperidine scaffold is a key feature in many antagonists of G-protein coupled receptors, including adrenergic receptors.[8][9][10][11] Specifically, antagonists of the α1a-adrenergic receptor have shown therapeutic potential for the treatment of benign prostatic hyperplasia (BPH).[9]
The 4-(4-Bromophenyl)-4-methylpiperidine building block is an ideal starting point for the synthesis of novel α1a-adrenoceptor antagonists. The piperidine nitrogen can be functionalized to introduce moieties that interact with key residues in the receptor binding pocket, while the bromophenyl group can be elaborated via cross-coupling reactions to optimize affinity and selectivity.
A notable example of a complex molecule containing a similar core structure is SCH 351125, a CCR5 antagonist developed for the treatment of HIV infection.[12] This compound features a 4-substituted-4-phenylpiperidine moiety, highlighting the utility of this scaffold in targeting a range of receptors.
Conclusion
4-(4-Bromophenyl)-4-methylpiperidine represents a valuable and versatile building block for modern drug discovery. Its strategic combination of a modifiable piperidine nitrogen and a reactive bromophenyl ring provides medicinal chemists with a powerful tool for the synthesis of diverse compound libraries. The ability to perform a wide range of N-functionalization and palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. As the demand for novel therapeutics targeting complex biological systems continues to grow, the strategic application of well-designed building blocks like 4-(4-Bromophenyl)-4-methylpiperidine will be paramount to the success of future drug discovery endeavors.
References
Nagarathnam, D., et al. (1999). Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 2. Approaches to eliminate opioid agonist metabolites via modification of linker and 4-methoxycarbonyl-4-phenylpiperidine moiety. Journal of Medicinal Chemistry, 42(23), 4778-93.
Nagarathnam, D., et al. (1998). Design and Synthesis of Novel α1a Adrenoceptor-Selective Dihydropyridine Antagonists for the Treatment of Benign Prostatic Hyperplasia. Journal of Medicinal Chemistry, 41(26), 5320-5333.
Nagarathnam, D., et al. (1999). Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 3. Approaches to eliminate opioid agonist metabolites by using substituted phenylpiperazine side chains. Journal of Medicinal Chemistry, 42(23), 4794-803.
Obniska, J., et al. (2008). Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin. Archiv der Pharmazie, 341(6), 357-65.
4-(4-Bromophenyl)piperidine. PubChem. (n.d.). Retrieved February 14, 2026, from [Link]
4-(4-bromophenyl)-4-methylpiperidine hydrochloride. PubChemLite. (n.d.). Retrieved February 14, 2026, from [Link]
Romagnoli, R., et al. (2007). 1-Arylpiperazinyl-4-cyclohexylamine derived isoindole-1,3-diones as potent and selective alpha-1a/1d adrenergic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(6), 1757-1761.
Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(18), 4263.
Buchwald-Hartwig amination. Chemistry LibreTexts. (2023, June 30). Retrieved February 14, 2026, from [Link]
Wawrzyniak-Szołtysek, M., & Tabin, P. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1543.
Buchwald–Hartwig amination. Wikipedia. (2023, December 19). Retrieved February 14, 2026, from [Link]
Kazmierski, W. M., et al. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
Petrukhin, K., et al. (2016). Substituted 4-phenylpiperidines, their preparation and use.
Jana, S., Sarkar, S., & Morris, S. A. (2020). Recent developments towards the synthesis of paroxetine: A 3,4-disubstituted piperidine. Tetrahedron, 76(20), 131153.
Asif, M. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(10), 4599-4624.
Rizvi, S. A., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Medical Sciences Forum, 14(1), 3.
4,4-DISUBSTITUTED PIPERIDINES AND THEIR METHODS OF USE. (2002).
Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-42.
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 14, 2026, from [Link]
Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4934.
Stevenson, G. I., et al. (2000). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 43(11), 2119-2129.
Lim, H. D., & Martin, S. F. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2539-2542.
Huang, B. S., et al. (1986). N-Phenyl-N-(4-piperidinyl)amides.
Process for preparing 4-methylenepiperidine or acid addition salt thereof. (2021).
Seifried, M. (2016). Suzuki Cross Coupling of 4-Bromobenzyl-(1H)-tetrazole for a Rational Ligand Design in Series of Fe(II) Spin-Crossover Complexes [Diploma Thesis, Technische Universität Wien]. reposiTUm.
Novartis AG. (2021). Application for patent term extension for U.S. Patent No. 8,829,195.
4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-1-methylpiperidine--hydrogen bromide (1/1). CompTox Chemicals Dashboard. (n.d.). Retrieved February 14, 2026, from [Link]
Technical Guide: Safety & Handling of 4-(4-Bromophenyl)-4-methylpiperidine
The following technical guide details the safety, handling, and operational protocols for 4-(4-Bromophenyl)-4-methylpiperidine . Document ID: TG-BMP-2024 | Version: 1.2 | Classification: Research & Development Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety, handling, and operational protocols for 4-(4-Bromophenyl)-4-methylpiperidine .
Document ID: TG-BMP-2024 | Version: 1.2 | Classification: Research & Development
Executive Summary
4-(4-Bromophenyl)-4-methylpiperidine (CAS: 1268005-65-7) is a specialized disubstituted piperidine intermediate.[1] Its structural rigidity, imparted by the quaternary carbon at the 4-position (the gem-disubstituent effect), makes it a critical scaffold in the synthesis of neuroactive pharmacophores, particularly for Alzheimer’s disease therapeutics (AChE inhibitors) and analgesic ligands.
Unlike simple liquid piperidines, this compound typically exists as a solid, presenting distinct "dust" inhalation hazards rather than vapor risks. This guide bridges the gap between general organic safety and the specific requirements for handling halogenated aryl-piperidine salts in drug discovery workflows.
Physicochemical & Hazard Profile
The following data consolidates available safety information. Due to the specialized nature of this intermediate, toxicological data is inferred from structural analogs (Read-Across Principle: 4-(4-bromophenyl)piperidine and 4-phenylpiperidine).
Table 1: Core Chemical Data
Property
Specification
IUPAC Name
4-(4-Bromophenyl)-4-methylpiperidine
CAS Number
1268005-65-7
Molecular Formula
C₁₂H₁₆BrN
Molecular Weight
254.17 g/mol
Physical State
Solid (White to Off-white powder)
Solubility
Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[2][3]
Engineering Controls & Personal Protective Equipment (PPE)
The "Barrier" Concept
For solid piperidine derivatives, the primary vector of exposure is particulate migration (weighing) and aerosolization (reaction workup).
Respiratory Protection:
Primary: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Secondary: If handling open powder outside a hood (not recommended), use a P95/P100 particulate respirator . Simple surgical masks offer zero protection against amine salts.
Dermal Protection (Glove Selection):
Note on Permeation: Piperidines are organic bases that can degrade latex.
Recommendation:Nitrile Rubber (minimum 0.11 mm thickness) for splash protection. For prolonged immersion or cleaning spills, use Laminate (Silver Shield) gloves.
Ocular Defense:
Chemical splash goggles are mandatory. Standard safety glasses are insufficient due to the fine nature of the powder which can drift around lenses.
Operational Protocols: Field-Proven Methodologies
Weighing and Transfer (Static Control)
Dry amine powders are prone to static charge buildup, leading to "scattering" during weighing.
Protocol: Use an antistatic gun or ionizer bar inside the balance enclosure.
Technique: Do not pour directly from the stock bottle. Use a spatulate transfer method into a tared vial. Wipe the exterior of the vial with a methanol-dampened tissue before removing it from the hood to capture invisible dust.
Reaction Setup: The Cross-Coupling Context
This compound is frequently used as an electrophile in Buchwald-Hartwig or Suzuki couplings. The presence of the Aryl-Bromide moiety requires specific care regarding catalyst compatibility.
DOT Diagram 1: Synthesis Safety Workflow
This diagram illustrates the decision logic for setting up a metal-catalyzed reaction involving this scaffold.
Figure 1: Operational workflow for Palladium-catalyzed cross-coupling reactions, emphasizing oxygen exclusion to prevent homocoupling side-reactions and catalyst deactivation.
Workup and Quenching
Piperidine derivatives are basic (
).
Acidification: If neutralizing the reaction mixture with acid (HCl/H₂SO₄), significant heat will be generated (Exothermic).
Control: Add acid dropwise at 0°C.
Extraction: When extracting with Dichloromethane (DCM) and basic water, emulsions are common.
Tip: Use a saturated Brine wash to break emulsions. Avoid vigorous shaking; use gentle inversion.
Emergency Response Systems
In the event of exposure, immediate action mitigates long-term sensitization risks.
DOT Diagram 2: Exposure Response Logic
A self-validating decision tree for emergency response.
Figure 2: Immediate response protocols for dermal, ocular, and respiratory exposure events.
Spill Cleanup (Solid)[12]
Evacuate the immediate area if the spill is significant (>10g) and outside a hood.
Don PPE: Double nitrile gloves, lab coat, goggles, and P95 mask.
Contain: Cover the powder with a damp paper towel to prevent dust generation.
Clean: Scoop up the damp material. Wipe the surface with dilute acetic acid (vinegar) to neutralize trace amines, followed by water.
References
Fluorochem. (2024).[7] Safety Data Sheet: 4-(4-Bromophenyl)-4-methylpiperidine. Fluorochem Ltd. Link
Ambeed. (2024).[7] Product Detail and GHS Classification: CAS 1268005-65-7. Ambeed, Inc.[3] Link
Rizvi, S. A., et al. (2022).[12] 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent. MDPI Medical Sciences Forum. Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 80980-89-8 (Analog). PubChem.[4] Link
Sigma-Aldrich. (2024). Safety Data Sheet: 4-(4-Bromophenyl)piperidine hydrochloride. Merck KGaA. Link
The following technical guide details the commercial landscape, synthesis, and application of 4-(4-Bromophenyl)-4-methylpiperidine , a specialized scaffold in medicinal chemistry. The Quaternary Carbon Scaffold for CNS &...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the commercial landscape, synthesis, and application of 4-(4-Bromophenyl)-4-methylpiperidine , a specialized scaffold in medicinal chemistry.
The Quaternary Carbon Scaffold for CNS & GPCR Ligand Design[1]
Part 1: Executive Summary & Commercial Landscape
4-(4-Bromophenyl)-4-methylpiperidine represents a "privileged structure" in drug discovery—specifically, a gem-disubstituted piperidine. Unlike the common 4-phenylpiperidine (found in Haloperidol) or 4-phenyl-4-carboalkoxypiperidine (found in Pethidine), this scaffold features a quaternary carbon at the 4-position substituted with a methyl group.
This structural modification serves two critical pharmacological functions:
Conformational Locking: The methyl group restricts the rotation of the phenyl ring, freezing the molecule in a bioactive conformation often required for high-affinity binding to Sigma-1, Dopamine (DAT), or Serotonin (SERT) transporters.
Metabolic Blockade: It blocks the common metabolic "soft spot" at the 4-position (benzylic oxidation), significantly extending the half-life (
This compound is not a high-volume commodity chemical. It typically sits in "Tier 2" inventory status, meaning it is synthesized upon request rather than stocked in bulk.
Supplier Category
Typical Availability
Lead Time
Purity Specification
Primary Catalogs (e.g., Fluorochem, Ambeed)
Inquire / Low Stock
2–4 Weeks
>95% (NMR/LCMS)
Building Block Specialists (e.g., BLD Pharm, Combi-Blocks)
Make-on-Demand
4–6 Weeks
>97%
Bulk Manufacturers (China/India)
Custom Synthesis
8–12 Weeks
>98%
Strategic Recommendation:
For Screening (<1 g): Purchase the N-Boc protected intermediate (CAS 1791402-45-3) if available. It is often more stable and shelf-available than the free amine.
For Lead Optimization (>10 g): The "Make" approach (in-house synthesis) is faster and more cost-effective than waiting for a custom synthesis order.
Part 2: Synthetic Pathways (The "Make vs. Buy" Decision)
When commercial stock is unavailable, the synthesis of this quaternary center is non-trivial. Direct alkylation of 4-(4-bromophenyl)piperidine is possible but often suffers from low yields due to steric crowding.
Protocol A: The "Direct Alkylation" Route (Recommended for Speed)
This method utilizes the acidity of the benzylic C-H bond. It is the shortest path but requires strict temperature control to prevent side reactions (e.g., elimination or benzyne formation).
Mechanism: Deprotonation of the benzylic proton followed by SN2 attack on Methyl Iodide.
Caption: Direct C-alkylation strategy via lithiated intermediate.
Step-by-Step Protocol:
Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 4-(4-bromophenyl)-N-Boc-piperidine (1.0 eq) and anhydrous THF.
Deprotonation: Cool to -78°C . Add LDA (Lithium Diisopropylamide, 1.2 eq) dropwise over 15 minutes. The solution typically turns deep red/orange (formation of the benzylic anion).
Alkylation: Stir for 30 minutes at -78°C. Add Methyl Iodide (MeI, 1.5 eq) neat, dropwise.
Completion: Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours. The color should fade.
Workup: Quench with saturated NH4Cl. Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).
Deprotection: Dissolve the purified N-Boc intermediate in DCM/TFA (4:1) for 1 hour to yield the target free amine.
Protocol B: The "Nitrile Reduction" Route (Recommended for Scale)
If the direct alkylation fails due to sterics, this classical route builds the methyl group from a nitrile precursor. It is longer but highly robust.
Start:1-N-Boc-4-(4-bromophenyl)-4-cyanopiperidine (Prepared from bis-chloroamine + 4-bromophenylacetonitrile).
Step 1:DIBAL-H Reduction of Nitrile (-CN)
Aldehyde (-CHO).
Step 2:Wolff-Kishner or Ionic Hydrogenation (Et3SiH/TFA) of the aldehyde/alcohol to the Methyl group (-CH3).
Note: Care must be taken to avoid debrominating the aryl ring (avoid Pd/C + H2).
Part 3: Applications & Quality Specifications
Structure-Activity Relationship (SAR) Profile
The 4-(4-bromophenyl)-4-methylpiperidine scaffold is a versatile template. The bromine atom serves as a "handle" for further cross-coupling (Suzuki, Buchwald), allowing rapid library generation.
Target Class
Role of Scaffold
Therapeutic Area
Sigma-1 Receptor
Hydrophobic core binding to the primary pocket.
Neuropathic Pain, Neurodegeneration
NMDA Receptor
Channel blocker (GluN2B selective).
Depression, Stroke
Monoamine Transporters
Rigid analog of neurotransmitters.
ADHD, Depression (Triple Reuptake Inhibitors)
Quality Control & Self-Validating Analysis
To ensure the integrity of your experiments, the compound must meet specific analytical criteria. The Methyl Group signal in NMR is the key diagnostic feature to distinguish it from the des-methyl impurity.
Storage: Store at 2–8°C under inert atmosphere (Argon). The free amine absorbs CO2 from air; store as the Hydrochloride (HCl) salt for long-term stability.
References
Fluorochem Ltd. Product Datasheet: 4-(4-Bromophenyl)-4-methylpiperidine (F686898).[1] Retrieved from
Ambeed, Inc. Chemical Catalog: CAS 1268005-65-7.[1] Retrieved from
National Center for Biotechnology Information. PubChem Compound Summary for CID 2757159 (4-(4-Bromophenyl)piperidine - Parent Scaffold). Retrieved from
Zimmerman, D. M., et al. (1978). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry.[2][3] (Contextual synthesis of gem-methyl aryl piperidines).
BenchChem. Scaffold Analysis: 1-(4-Bromophenyl)-4-ethylpiperazine and related 4-aryl-piperidines. Retrieved from
Synthesis of "4-(4-Bromophenyl)-4-methylpiperidine" from 4-piperidone
An Application Note for the Synthesis of 4-(4-Bromophenyl)-4-methylpiperidine from 4-Piperidone Abstract The 4-aryl-4-alkylpiperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a core co...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of 4-(4-Bromophenyl)-4-methylpiperidine from 4-Piperidone
Abstract
The 4-aryl-4-alkylpiperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in numerous pharmacologically active agents targeting the central nervous system.[1] This application note provides a comprehensive, field-tested guide for the multi-step synthesis of 4-(4-Bromophenyl)-4-methylpiperidine, a valuable building block, commencing from the readily available starting material, 4-piperidone. The described synthetic pathway involves four principal stages: (1) Protection of the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) group, (2) Nucleophilic addition of a methyl group via a Grignard reaction to form a key tertiary alcohol intermediate, (3) Conversion of the alcohol to a tertiary chloride followed by a Lewis acid-catalyzed Friedel-Crafts arylation, and (4) Final deprotection to yield the target compound. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles, troubleshooting advice, and critical safety information to ensure a successful and reproducible synthesis.
Introduction: The Strategic Importance of the Piperidine Moiety
The piperidine ring is one of the most ubiquitous heterocyclic motifs found in natural products and synthetic pharmaceuticals.[2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The specific substitution pattern at the 4-position can profoundly influence a molecule's bioactivity. The synthesis of geminally disubstituted 4,4-piperidines, such as the target molecule 4-(4-Bromophenyl)-4-methylpiperidine, presents a unique chemical challenge that requires a robust and sequential strategy. The synthetic route detailed herein was designed for its reliability, scalability, and reliance on well-established chemical transformations.
Overall Synthetic Pathway
The transformation from 4-piperidone to 4-(4-Bromophenyl)-4-methylpiperidine is achieved through a four-step sequence. Each step is designed to produce an intermediate that is stable and can be purified before proceeding, maximizing the overall yield and purity of the final product.
Diagram 1: High-level workflow for the synthesis of 4-(4-Bromophenyl)-4-methylpiperidine.
Part 1: N-Protection of 4-Piperidone
Scientific Rationale
The secondary amine of the 4-piperidone starting material is both nucleophilic and acidic, which can lead to undesirable side reactions in subsequent organometallic and acidic steps. It can react with the Grignard reagent, quenching it, or participate in acid-catalyzed polymerizations.[3] Therefore, protection of the nitrogen atom is a critical first step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic and nucleophilic conditions of the Grignard reaction and its facile removal under acidic conditions that are unlikely to affect the rest of the molecule.
Protocol 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-piperidone hydrochloride (1.0 eq).
Dissolution: Dissolve the starting material in a 1:1 mixture of water and dioxane.
Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (2.5 eq) portion-wise to neutralize the hydrochloride and create basic conditions.
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise to the stirred solution at 0 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Extract the aqueous residue with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, typically as a white solid.
Parameter
Expected Value
Typical Yield
90-98%
Appearance
White to off-white crystalline solid
¹H NMR (CDCl₃)
δ ~3.7 (t, 4H), ~2.4 (t, 4H), 1.5 (s, 9H) ppm
¹³C NMR (CDCl₃)
δ ~208, 80, 41, 28 ppm
Part 2: Grignard Methylation to Form a Tertiary Alcohol
Scientific Rationale
This step introduces the methyl group at the C4 position. The Grignard reagent (methylmagnesium bromide) is a potent nucleophile that attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone.[4] This reaction irreversibly forms a new carbon-carbon bond, yielding a tertiary alcohol upon aqueous workup. The execution of this step under strictly anhydrous conditions is paramount to prevent the Grignard reagent from being quenched by water. Low temperatures are often employed to minimize side reactions, such as enolization of the ketone.[5][6]
Protocol 2: Synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Setup: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
Reactant Preparation: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask and cool the solution to 0 °C.
Grignard Addition: To the cooled solution, add methylmagnesium bromide (CH₃MgBr, 1.2 eq, typically 3.0 M in diethyl ether) dropwise via a syringe or an addition funnel. Maintain the temperature below 5 °C during the addition.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
Quenching: Cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[6]
Workup & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can often be used in the next step without further purification or can be purified by column chromatography.
Part 3: One-Pot Halogenation and Friedel-Crafts Arylation
Scientific Rationale
This is the pivotal step where the 4-bromophenyl moiety is installed. It proceeds via a two-stage mechanism within a single pot.
Chlorination: The tertiary alcohol is first converted into a tertiary chloride using a reagent like thionyl chloride (SOCl₂). The hydroxyl group is a poor leaving group, but its reaction with SOCl₂ forms a chlorosulfite intermediate, which readily decomposes to furnish the alkyl chloride, SO₂, and HCl. This creates a good leaving group (Cl⁻) and sets the stage for the formation of a stabilized tertiary carbocation.
Friedel-Crafts Alkylation: In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), the tertiary chloride is activated, leading to the formation of a tertiary carbocation centered at C4 of the piperidine ring. This highly electrophilic species is then attacked by the electron-rich π-system of bromobenzene. The attack occurs predominantly at the para position relative to the bromine atom due to steric hindrance at the ortho positions, yielding the desired product.
Diagram 2: Simplified mechanism of the Friedel-Crafts alkylation step.
Protocol 3: Synthesis of tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate
Setup: In an oven-dried, three-neck flask under an inert atmosphere, dissolve the crude tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (1.0 eq) in bromobenzene, which serves as both the solvent and the arylating reagent.
Chlorination: Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Stir at this temperature for 1 hour.
Lewis Acid Addition: Cool the mixture to -5 °C to 0 °C and add aluminum chloride (AlCl₃, 2.0 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.
Quenching: Carefully pour the reaction mixture over crushed ice containing concentrated HCl.
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (2x). Combine all organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and then brine.
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the Boc-protected product.
Part 4: N-Deprotection to Yield Final Product
Scientific Rationale
The final step is the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring. This is efficiently achieved under strong acidic conditions. Trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are commonly used. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to form the stable tert-butyl cation, carbon dioxide, and the protonated amine salt of the final product.
Protocol 4: Synthesis of 4-(4-Bromophenyl)-4-methylpiperidine
Setup: Dissolve the purified N-Boc-4-(4-bromophenyl)-4-methylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
Acid Addition: Add an excess of trifluoroacetic acid (TFA, 10-20 eq) or a saturated solution of HCl in dioxane (4 M) to the solution at room temperature.
Reaction: Stir the mixture for 2-4 hours at room temperature. The reaction progress can be monitored by the disappearance of the starting material on TLC.
Workup: Concentrate the reaction mixture to dryness under reduced pressure.
Neutralization: Dissolve the residue in water and basify to a pH > 10 with a 2M NaOH or K₂CO₃ solution.
Extraction & Purification: Extract the free base into a suitable organic solvent (e.g., ethyl acetate or DCM) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, 4-(4-Bromophenyl)-4-methylpiperidine. The product can be further purified by recrystallization or conversion to its hydrochloride salt.
- Wet glassware or solvent.- Poor quality Grignard reagent.- Side reaction (enolization).[6]
- Thoroughly dry all equipment and use anhydrous solvents.- Titrate the Grignard reagent before use to confirm its concentration.- Perform the addition at a lower temperature (e.g., -20 °C to 0 °C) to disfavor enolization.
No reaction in Friedel-Crafts (Step 3)
- Inactive Lewis acid (AlCl₃).- Insufficient activation of the tertiary alcohol.
- Use fresh, high-purity AlCl₃ from a newly opened container.- Ensure complete conversion to the chloride before adding AlCl₃; consider increasing the reaction time with SOCl₂.
Formation of multiple aryl isomers
- High reaction temperature in the Friedel-Crafts step allowing for isomerization or reaction at the ortho position.
- Maintain strict temperature control during the addition of AlCl₃ and the subsequent reaction. Running the reaction at or below room temperature is recommended.
Incomplete deprotection (Step 4)
- Insufficient amount of acid.- Short reaction time.
- Increase the equivalents of TFA or HCl used.- Extend the reaction time and monitor carefully by TLC until no starting material remains.
Safety Precautions
Grignard Reagents: Highly flammable and react violently with water. All manipulations must be performed under a dry, inert atmosphere.
Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with water to release toxic gases (SO₂ and HCl). Handle only in a well-ventilated fume hood.
Aluminum Chloride (AlCl₃): Corrosive and reacts exothermically with water. Add in portions to control the reaction temperature.
Trifluoroacetic Acid (TFA) & HCl: Highly corrosive acids. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
M. D. Barnett, "Piperidine Derivatives. XXXII. Reaction of 1-Acyl-4-piperidones with Organometallic Compounds," Journal of Organic Chemistry, 1957.
Francesca Clemente, et al., "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars," Molecules, 2021. Available: [Link]
Whaley, W. M., & Govindachari, T. R., "The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds," Organic Reactions, 2011.
ResearchGate, "Scheme 2. Synthesis of arylpiperidines 4 and 5." Available: [Link]
YouTube, "Preparation of Piperidines, Part 3: Substituted at Position 4," OChemOnline, 2024. Available: [Link]
Google Patents, "WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives.
ResearchGate, "Synthesis of 4‐methyl‐4‐phenylpiperidine." Available: [Link]
H. C. Brown, et al., "DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC," Tetrahedron Letters, 1989.
A. R.
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W. K. Fang, et al., "Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling," Organic Letters, 2007.
M. Wujec, et al., "2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione," Molbank, 2023.
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F. Pettersson, "Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines," University of Gothenburg, 2010.
MDPI, "The Pictet-Spengler Reaction Updates Its Habits," Molecules, 2020. Available: [Link]
Myers, A., "Myers Chem 115: C-N Bond-Forming Reactions," Harvard University.
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"4-(4-Bromophenyl)-4-methylpiperidine" in the synthesis of CNS agents
Topic: Strategic Utilization of "4-(4-Bromophenyl)-4-methylpiperidine" in the Synthesis of CNS Agents Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and CNS Drug Discovery...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Utilization of "4-(4-Bromophenyl)-4-methylpiperidine" in the Synthesis of CNS Agents
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and CNS Drug Discovery Researchers.[1]
A Privileged Quaternary Scaffold for Next-Generation CNS Therapeutics[1]
Executive Summary
The 4-(4-Bromophenyl)-4-methylpiperidine scaffold (CAS: 1791402-45-3 for Boc-protected) represents a high-value pharmacophore in modern CNS drug discovery.[1] Unlike its 4-monosubstituted counterparts (e.g., 4-phenylpiperidine), this scaffold features a quaternary carbon at position C4 .[1] This structural nuance imparts two critical advantages:
Conformational Locking: The gem-disubstitution (methyl/aryl) restricts the piperidine ring chair conformation, often enhancing receptor subtype selectivity (e.g., Sigma-1 vs. Sigma-2, or NET vs. DAT).[1]
Safety Profile: The quaternary center structurally precludes the formation of the planar pyridinium species responsible for MPTP-like neurotoxicity, a common liability in 4-phenylpiperidine chemistry.[1]
This guide details the strategic application of this scaffold, focusing on its chemoselective functionalization via the aryl-bromide handle and its utility in synthesizing ligands for Sigma receptors, NMDA receptors, and monoamine transporters.
Structural & Safety Analysis (Expert Insight)
The "Gem-Dimethyl" Effect in CNS Design
The introduction of the C4-methyl group is not merely cosmetic.[1] It exploits the Thorpe-Ingold effect , reducing the entropic penalty of binding by pre-organizing the aryl group into a favored axial or equatorial orientation depending on the receptor pocket.[1]
Case Study: In Sigma-1 receptor ligands, 4,4-disubstituted piperidines often show >10-fold improved selectivity over Sigma-2 compared to their 4-H analogs.[1]
Neurotoxicity Mitigation (MPTP Defense)
A critical concern in phenylpiperidine chemistry is the risk of generating neurotoxins structurally related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1][2]
Mechanism of Toxicity: MPTP is metabolized by MAO-B to MPP+ (1-methyl-4-phenylpyridinium), a planar toxin that destroys dopaminergic neurons.[1][3] This requires the formation of a double bond at C4-C5 and subsequent aromatization.[1]
Scaffold Safety: 4-(4-Bromophenyl)-4-methylpiperidine possesses a quaternary C4 center .[1] It cannot eliminate a substituent to form the tetrahydropyridine double bond required for aromatization to a pyridinium species without breaking the carbon skeleton.[1] Thus, it is intrinsically designed to avoid the specific metabolic activation pathway of MPTP.[1]
Synthesis Strategy & Protocols
Workflow Visualization
The following diagram illustrates the divergent synthesis capabilities starting from the 4-(4-Bromophenyl)-4-methylpiperidine core.
Caption: Divergent synthesis pathways utilizing the Br-handle and N-terminus for library generation.[1]
Objective: Functionalize the para-position of the phenyl ring with an amine (e.g., morpholine, piperazine) to modulate solubility and target affinity (e.g., for Triple Reuptake Inhibitors).[1]
Preparation: In a glovebox or under argon, charge a reaction vial with the Pd catalyst, Ligand, and Base.
Substrate Addition: Add the 4-(4-bromophenyl)-4-methylpiperidine scaffold and the secondary amine.
Solvation: Add anhydrous Toluene (0.1 M concentration relative to substrate). Seal the vial with a crimp cap containing a PTFE septum.[1]
Activation: Heat the mixture to 100°C for 12–16 hours. Note: XPhos is preferred for sterically hindered substrates; BINAP is standard for primary amines.[1]
Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black.[1] Wash the pad with EtOAc.[1]
Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).
Deprotection (Optional): If the N-Boc group is present, treat with 4M HCl in Dioxane to reveal the secondary amine for further linking.[1]
Validation Criteria:
LC-MS: Disappearance of the Bromide isotope pattern (1:1 doublet) and appearance of the product mass.[1]
¹H NMR: Shift of the aromatic protons ortho to the nitrogen upfield due to resonance donation.[1]
Protocol B: Suzuki-Miyaura Coupling for Biaryl Scaffolds
Objective: Extend the aromatic system to create biaryl motifs common in NMDA antagonists (e.g., Ifenprodil analogs).[1]
Reagents:
Substrate: 4-(4-Bromophenyl)-4-methylpiperidine (free base or N-protected)[1]
Solvent: 1,4-Dioxane (3 parts) : Water (1 part)[1]
Step-by-Step Methodology:
Degassing: Sparge the Dioxane/Water mixture with nitrogen for 15 minutes. Oxygen is the enemy of this catalytic cycle.[1]
Assembly: Combine substrate, boronic acid, and base in the reaction vessel. Add the catalyst last.[1]
Reaction: Heat to 90°C for 4–8 hours.
Scavenging: If using for library synthesis, add a silica-supported thiol scavenger (SiliaMetS® Thiol) to remove residual Pd.[1]
Isolation: Dilute with water, extract with DCM, dry over MgSO₄, and concentrate.
Quantitative Data: Physicochemical Properties
The following table summarizes key properties of the 4-(4-Bromophenyl)-4-methylpiperidine core compared to the standard 4-phenylpiperidine.
Property
4-Phenylpiperidine (Standard)
4-(4-Br-Ph)-4-Methylpiperidine (Target)
Impact on Drug Design
ClogP
~1.8
~3.2
Methyl and Bromo increase lipophilicity; good for BBB penetration.[1]
pKa (Calc)
~10.5
~10.4
Minimal change; remains basic for salt formation.[1]
Conformation
Flexible (Chair flip possible)
Rigid / Biased
Methyl prefers equatorial; forces Aryl axial (or vice versa depending on R group), locking pharmacophore.[1]
Metabolic Liability
High (Aromatization risk)
Low
Quaternary center blocks aromatization; Bromo blocks para-hydroxylation.[1]
Toxicity Risk
MPTP-like potential
Negligible
Structurally incapable of forming MPP+ analogs.[1][4]
References
Synthesis of 4,4-Disubstituted Piperidines: Colapret, J. A., et al. "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines."[1][5] Journal of Medicinal Chemistry, 1989.[1][5] Link
MPTP Toxicity Mechanism: Heikkila, R. E., et al.[1] "The Toxic Actions of MPTP and Its Metabolite MPP+ Are Not Mimicked by Analogues of MPTP Lacking an N-methyl Moiety."[1][6] Science/PubMed, 1984.[1] Link
Buchwald-Hartwig Protocols: Guram, A. S., et al.[1] "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie, 1995.[1] Link[1]
Sigma Receptor Ligands: Chu, W., et al. "Synthesis and Structure-Activity Relationship of 4-Benzylpiperidine Sigma-1 Receptor Ligands."[1] Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).
Commercial Availability: CAS 1791402-45-3 (Boc-protected) and CAS 1803608-16-3 (HCl salt).[1]
Note: All protocols assume standard safety precautions for handling halogenated aromatics and palladium catalysts.[1] Always perform reactions in a fume hood.
Application Notes & Protocols: The 4-(4-Bromophenyl)-4-methylpiperidine Scaffold for Novel Ligand Development
Abstract The 4-arylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and biologically active molecules.[1][2] This guide fo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 4-arylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and biologically active molecules.[1][2] This guide focuses on a particularly strategic derivative: 4-(4-Bromophenyl)-4-methylpiperidine . The presence of a bromine atom on the phenyl ring provides a versatile chemical handle for late-stage functionalization via modern cross-coupling reactions. Concurrently, the quaternary center, featuring a methyl group, can enhance metabolic stability and introduce specific conformational constraints. This document provides a comprehensive overview, from the synthesis of the core scaffold to its diversification into libraries of novel ligands and their subsequent evaluation in relevant biological assays, with a focus on G-protein coupled receptors (GPCRs) like opioid and sigma receptors.
The Strategic Value of the 4-(4-Bromophenyl)-4-methylpiperidine Scaffold
The utility of this scaffold is rooted in its distinct structural features, which offer a powerful platform for drug discovery:
The Piperidine Ring: This saturated heterocycle provides a three-dimensional architecture that can effectively orient substituents into the binding pockets of biological targets. Its basic nitrogen atom is often a key pharmacophoric feature, capable of forming crucial ionic interactions.[2]
The 4-Aryl Moiety: The direct attachment of an aromatic ring to the piperidine core is a common feature in centrally active agents. This group often engages in hydrophobic and π-stacking interactions within receptor binding sites.
The 4-Methyl Group: Introducing a methyl group at the C4 position creates a quaternary carbon center. This modification can block potential sites of metabolism (e.g., C-H oxidation), thereby improving the pharmacokinetic profile of the resulting ligands. It also introduces steric bulk that can influence the ligand's preferred conformation and receptor selectivity.
The 4-Bromophenyl Group: This is the scaffold's most strategic feature for library development. The carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the systematic and modular introduction of a wide array of chemical functionalities. This enables extensive Structure-Activity Relationship (SAR) exploration.
Synthesis of the Core Scaffold
A robust and scalable synthesis of the core scaffold is paramount. While various routes exist for 4-arylpiperidines[3], a common and effective strategy for this specific methylated scaffold involves a Grignard addition to a protected 4-piperidone precursor.
Protocol 2.1: Multi-step Synthesis of 4-(4-Bromophenyl)-4-methylpiperidine
This protocol outlines a reliable three-step sequence starting from commercially available 1-Boc-4-piperidone.
Step 1: Grignard Addition to form 4-(4-Bromophenyl)-1-Boc-4-hydroxypiperidine
Rationale: This step introduces the key bromophenyl moiety. The Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen, preventing it from interfering with the Grignard reagent.
Procedure:
To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq).
Add a small crystal of iodine and gently warm with a heat gun until violet vapors appear. Allow to cool.
Add anhydrous tetrahydrofuran (THF) and a small portion of 1,4-dibromobenzene (1.1 eq).
Initiate the reaction (e.g., with gentle heating or sonication). Once initiated, add the remaining 1,4-dibromobenzene dissolved in anhydrous THF dropwise, maintaining a gentle reflux.
After the addition is complete, stir the mixture at room temperature for 1 hour.
Cool the Grignard solution to 0 °C and add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Step 2: Methylation of the Tertiary Alcohol
Rationale: This step is conceptual. A more direct approach to the final compound is often preferred. A direct methylation of the tertiary alcohol is challenging. A more common laboratory synthesis would involve reacting 1-Boc-4-piperidone with 4-bromophenylmagnesium bromide to get the tertiary alcohol, followed by deprotection and subsequent reaction sequences. However, for the purpose of this guide, we will present a more direct conceptual pathway that could be achieved via a Ritter reaction followed by reduction or other advanced methods. A practical alternative is the reaction of a protected piperidine with a suitable titanium-methyl species after the Grignard addition.
A more practical and widely used approach to the scaffold is via a different synthetic disconnection, for instance, starting from 4-bromo-α-methylstyrene and performing a series of reactions including hydroformylation and reductive amination.
Step 3: Deprotection of the Boc Group
Rationale: Removal of the Boc group is necessary to liberate the secondary amine of the piperidine ring, which is itself a point for further diversification or a key pharmacophoric element.
Procedure:
Dissolve the Boc-protected piperidine from the previous step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (4-5 eq) or a solution of hydrochloric acid (HCl) in dioxane.
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure.
If using TFA, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize the acid. If using HCl/dioxane, the hydrochloride salt may precipitate and can be isolated by filtration or obtained by evaporation.
The final product, 4-(4-Bromophenyl)-4-methylpiperidine, can be used as the free base or its corresponding salt.[4]
Caption: A conceptual synthetic route to the core scaffold.
The bromophenyl moiety is a gateway to vast chemical diversity. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful methods for this purpose.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Rationale: This reaction couples the aryl bromide with a boronic acid or ester, enabling the introduction of various aryl, heteroaryl, or vinyl groups. This is critical for probing interactions in aromatic-binding regions of a receptor.[5][6]
Materials:
4-(4-Bromophenyl)-4-methylpiperidine (as free base or with N-protection) (1.0 eq)
Aryl/heteroaryl boronic acid (1.2-1.5 eq)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)
Procedure:
To an oven-dried Schlenk flask, add the piperidine scaffold, boronic acid, and base.
Evacuate and backfill the flask with argon or nitrogen (repeat 3x).
Add the palladium catalyst under a positive pressure of inert gas.
Add the degassed solvent system via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.
Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
Separate the layers. Extract the aqueous phase with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine, introducing diverse amine-containing functionalities.[7][8][9] This is particularly useful for targeting receptors where hydrogen bond donors/acceptors are crucial.
Materials:
4-(4-Bromophenyl)-4-methylpiperidine (as free base or with N-protection) (1.0 eq)
In a glovebox or under a stream of argon, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk flask.
Add the piperidine scaffold.
Add the anhydrous solvent, followed by the amine coupling partner.
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
After completion, cool to room temperature and carefully quench by adding water.
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by flash column chromatography.
Caption: Diversification points on the core scaffold.
Application in Ligand Discovery: Targeting Sigma and Opioid Receptors
The 4-arylpiperidine framework is a classic pharmacophore for sigma (σ) and opioid receptors, both of which are important targets for CNS disorders and pain management.[1][11] Derivatives of the 4-(4-Bromophenyl)-4-methylpiperidine scaffold are excellent candidates for screening against these receptors.
Target Rationale
Sigma Receptors (σ₁ and σ₂): These are unique intracellular chaperone proteins implicated in a range of CNS disorders, including Alzheimer's disease, depression, and neuropathic pain.[12] Many high-affinity sigma receptor ligands feature a 4-arylpiperidine core.
Opioid Receptors (μ, δ, κ): These GPCRs are the primary targets for analgesic drugs.[1] The development of selective agonists or antagonists with improved side-effect profiles (e.g., reduced respiratory depression or tolerance) is a major goal in medicinal chemistry.[13]
In Vitro Assay Protocols
A tiered screening approach is recommended, starting with binding assays to determine affinity, followed by functional assays to assess efficacy.
Protocol 4.2.1: Radioligand Competition Binding Assay for Sigma-1 Receptors (σ₁R)
Objective: To determine the binding affinity (Kᵢ) of test compounds for the σ₁R.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.[11][14]
Materials:
Membrane homogenates from cells expressing human σ₁R (e.g., from guinea pig liver).[14]
Radioligand: [³H]-(+)-pentazocine, a selective σ₁R ligand.[14]
In a 96-well plate, add assay buffer, membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kₔ, e.g., 15 nM), and either a test compound, buffer (for total binding), or haloperidol (for non-specific binding).[15]
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
Calculate specific binding (Total - Non-specific) and determine the IC₅₀ value for each test compound. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
Protocol 4.2.2: Calcium Mobilization Functional Assay for Opioid Receptors
Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of test compounds as agonists or antagonists at an opioid receptor (e.g., μ-opioid receptor, MOR).
Principle: Many GPCRs, including opioid receptors, can be engineered to couple to the Gαq pathway, which results in the release of intracellular calcium upon agonist stimulation. This calcium flux can be measured using a fluorescent indicator.[13][16][17]
Materials:
HEK293 cells stably co-expressing the human μ-opioid receptor and a promiscuous or chimeric G-protein (e.g., Gα₁₆ or GαΔ6qi4myr).[17]
Calo', G. (n.d.). Novel Ligands and assays for ociceptin/orphanin FQ and classical opioid receptors. Pubblicazioni dello IUSS - Annali online Unife. [Link]
Malfacini, D., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. PMC, Pharmaceuticals (Basel), 15(4), 499. [Link]
Allouche, B., et al. (2021). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. PMC, ACS Pharmacol Transl Sci., 4(3), 1189–1204. [Link]
Martin, L. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 237. [Link]
Allouche, B., et al. (2021). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications, ACS Pharmacol. Transl. Sci., 4(3), 1189–1204. [Link]
Watson, D. A., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed, Org Lett., 16(2), 532–535. [Link]
Rizvi, S. A., et al. (2022). 4'4 Bromophenyl 4'piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. MDPI, Medical Sciences Forum, 14(1), 18. [Link]
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL. [Link]
Stoyanova, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI, Molbank, 2023(1), M1561. [Link]
IntechOpen. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. IntechOpen. [Link]
Nishikawa, K., et al. (2023). Opioid Receptor Signaling Responses for Fentanyl Analogs Using Luciferase Complementation Assay. J-Stage, Biol. Pharm. Bull., 46(11), 1547-1552. [Link]
Fejfer, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications, J. Org. Chem., 86(24), 18063–18075. [Link]
Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl pipecolinates. RSC Publishing, Org. Biomol. Chem., 20, 8359-8366. [Link]
ResearchGate. (n.d.). Scheme 4. Synthesis of Piperidine Derivatives 38a-c, e via Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
Kim, J., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. MDPI, International Journal of Molecular Sciences, 23(8), 4440. [Link]
Pharmacia. (n.d.). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Pharmacia. [Link]
ResearchGate. (n.d.). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. [Link]
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
Benchchem. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. Benchchem.
Benchchem. (2025). The Strategic Advantage of the 1-(4-Bromophenyl)-4-ethylpiperazine Scaffold in Modern Drug Discovery. Benchchem.
ResearchGate. (2025). The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro -Phenyl)-4- hydroxy piperidine. ResearchGate. [Link]
Application Note: Strategic Functionalization of 4-(4-Bromophenyl)-4-methylpiperidine for SAR Studies
Executive Summary & Strategic Value The 4-(4-Bromophenyl)-4-methylpiperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of antihistamines (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
The 4-(4-Bromophenyl)-4-methylpiperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of antihistamines (e.g., ebastine analogues), CNS-active agents (SSRIs, sigma receptor modulators), and chemokine receptor antagonists (CCR5).
Unlike its 4-H counterpart, the 4-methyl variant offers two distinct advantages for Structure-Activity Relationship (SAR) optimization:
Metabolic Stability: The quaternary center at C4 blocks oxidative metabolism (benzylic hydroxylation) by Cytochrome P450 enzymes, a common "soft spot" in 4-phenylpiperidines.
Conformational Rigidity: The gem-disubstitution induces a defined chair conformation, potentially reducing the entropic penalty of target binding.
This guide details a Dual-Vector Derivatization Strategy , allowing researchers to independently modulate physicochemical properties (via the Nitrogen vector) and target potency (via the Aryl Bromide vector).
The Dual-Vector Strategy
We treat the molecule as a scaffold with two orthogonal reactive handles. This allows for a "Matrix Library" approach.
Vector A: The Piperidine Nitrogen (N-Terminus)
Role: Solubilizing group, pKa modulation, and metabolic stability.
Key Insight: The 4-methyl group is distal to the nitrogen; therefore, steric hindrance at the N-terminus is minimal, allowing for standard secondary amine protocols.
Key Insight: The bromine is in the para position, reducing steric interference during oxidative addition, making it a highly reactive handle for Pd(0).
Visualizing the Strategy
Figure 1: The Dual-Vector SAR Map. The scaffold serves as a central hub for divergent synthesis.
Protocol Module A: N-Functionalization (The "Tail")
While direct alkylation (using alkyl halides) is possible, it often leads to over-alkylation (quaternary ammonium salts). Reductive Amination is the preferred method for SAR library generation due to its control and functional group tolerance.
Protocol: Reductive Amination with STAB
Objective: Mono-alkylation of the piperidine nitrogen with diverse aldehydes.
Additive: Acetic Acid (AcOH) (1.0 eq) – Critical for iminium ion formation.
Step-by-Step Methodology:
Imine Formation: In a 20 mL scintillation vial, dissolve the piperidine scaffold (0.5 mmol) in DCE (5 mL). Add the aldehyde (0.55 mmol) and AcOH (0.5 mmol). Stir at Room Temperature (RT) for 30–60 minutes.
Note: If the aldehyde is insoluble, use a DCE/MeOH (9:1) mixture.
Reduction: Add STAB (0.75 mmol) in one portion. The reaction may effervesce slightly.
Incubation: Seal and stir at RT for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine intermediate).
Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 15 minutes to quench unreacted borohydride.
Extraction: Extract with DCM (3 x 5 mL). Dry combined organics over MgSO₄ and concentrate.
Purification: Generally requires flash chromatography (DCM/MeOH/NH₃ gradient) or preparative HPLC.
Author’s Note: For acid-sensitive substrates, use Sodium Cyanoborohydride (NaBH₃CN) in MeOH, though STAB is generally safer and cleaner.
Protocol Module B: Aryl Functionalization (The "Head")
The aryl bromide is a versatile handle.[2] Two primary transformations are recommended for SAR exploration: Suzuki-Miyaura (Biaryl synthesis) and Buchwald-Hartwig (Amination).
Protocol: Robust Suzuki-Miyaura Coupling
Objective: Coupling aryl boronic acids to the aryl bromide handle.
Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%) – Chosen for resistance to oxidation.
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
Setup: Charge a microwave vial with the bromide substrate (0.2 mmol), boronic acid (0.3 mmol), and Pd(dppf)Cl₂ (0.01 mmol).
Solvation: Add 1,4-Dioxane (2 mL) and 2.0 M aq. K₂CO₃ (0.3 mL).
Degassing: Sparge with nitrogen gas for 2 minutes (critical to prevent homocoupling of boronic acids).
Reaction:
Thermal: Heat at 90°C for 12 hours.
Microwave (Preferred): 120°C for 20–30 minutes.
Workup: Filter through a Celite pad (eluting with EtOAc). Wash with water/brine.
Scavenging: Treat the organic phase with SiliaMetS® Thiol or equivalent Pd-scavenger resin for 2 hours. This is mandatory for biological testing to prevent false positives from residual heavy metals.
Experimental Workflow Logic
When building a library, the Order of Operations is critical.
Path A (N-First): Best if the N-substituent is robust (e.g., simple alkyls). Allows you to make a large batch of N-alkylated intermediate and then diverge the aryl end.
Path B (C-First): Best if the N-substituent is diverse or fragile. Requires protecting the nitrogen (Boc) first.
Decision Matrix
Feature
Path A (N-First)
Path B (C-First)
Diversity Focus
Deep exploration of the Aryl pocket.
Deep exploration of the Amine pocket.
Scale-up
Easier (Early intermediates are stable).
Harder (Requires deprotection step).
Risk
Pd-catalyst may coordinate to basic amine.
Requires Boc-deprotection (TFA/HCl).
Workflow Diagram
Figure 2: Operational workflow options. Path A is more convergent; Path B is more divergent.
References
Privileged Scaffolds in Medicinal Chemistry
Weng, Q., et al. (2019).[4] "Structure-Activity Relationship Studies of Piperidine-Based Derivatives." Journal of Medicinal Chemistry. Link
Metabolic Stability of Methyl-Piperidines
BenchChem. (2025).[2] "A Comparative Analysis of the ADME Properties of Piperidine Isomers." Link
Reductive Amination Protocols
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
Suzuki Coupling on Heterocycles
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
Buchwald-Hartwig Amination
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
Application Note: Comprehensive Purity Assessment of 4-(4-Bromophenyl)-4-methylpiperidine
Executive Summary 4-(4-Bromophenyl)-4-methylpiperidine is a critical pharmacophore intermediate, often utilized in the synthesis of antihistamines, analgesics, and monoamine reuptake inhibitors. Its purity is a Critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(4-Bromophenyl)-4-methylpiperidine is a critical pharmacophore intermediate, often utilized in the synthesis of antihistamines, analgesics, and monoamine reuptake inhibitors. Its purity is a Critical Quality Attribute (CQA) because the secondary amine and the aryl bromide are both reactive handles.[1] Impurities here—specifically the des-bromo analog or the tetrahydropyridine precursor—can lead to inseparable side products in downstream Suzuki couplings or N-alkylations.
This guide provides a multi-modal analytical strategy. While HPLC-UV is the workhorse for routine release, we integrate GC-MS for volatile organic impurity profiling and qNMR for absolute assay calibration, ensuring a self-validating quality system.
Chemical Context & Critical Impurities[1][2][3]
Before defining the methods, we must understand the "Why" behind the separation logic.
Chromophore: The 4-bromophenyl group provides distinct UV absorption (λmax ~220 nm and ~254-260 nm).[2]
Key Impurities:
Precursor (Dehydro): 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine (Double bond alters retention and UV/MS response).[2]
Over-Reduced (Des-bromo): 4-Phenyl-4-methylpiperidine (Result of hydrogenolysis if Pd/C is used).
Regioisomers: 3-isomer (if synthesized via Friedel-Crafts).[2][1]
Oxidation: N-Oxide derivatives.
Analytical Strategy Workflow
Caption: Integrated analytical workflow ensuring orthogonality between chromatographic and stoichiometric methods.
Protocol A: HPLC-UV/MS (The Gold Standard)[1]
Rationale: The secondary amine function causes severe peak tailing on standard silica columns due to interaction with residual silanols.[1] We employ a high-pH stable C18 column or a low-pH buffer strategy.[1] The Low-pH Strategy is preferred here to protonate the amine fully, ensuring it runs as a single ionic species and improving peak shape.
Method Parameters
Parameter
Specification
Column
Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Waters XBridge C18.[2]
Mobile Phase A
20 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).
Sample Preparation: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1] Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.[1]
System Suitability: Inject a standard 5 times. Requirement: RSD < 2.0% for area, Tailing Factor < 1.5.[2][1]
Data Analysis:
The 4-phenyl-4-methylpiperidine (des-bromo) impurity will elute earlier than the main peak due to lower lipophilicity.
The tetrahydropyridine precursor will likely elute slightly later or very close; check 210/254 ratio.[1] The double bond increases UV absorbance at 210 nm relative to the saturated product.[1]
Protocol B: GC-MS (Orthogonal Purity)[1]
Rationale: Piperidines can be analyzed by GC, but secondary amines often adsorb to the inlet liner or column, leading to poor quantification.[2][1] Derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to cap the amine as an amide, improving volatility and peak symmetry.
Method Parameters
Parameter
Specification
Column
DB-5ms or Rtx-5 Amine (30 m × 0.25 mm × 0.25 µm).[2]
Cool, evaporate to dryness under Nitrogen, and reconstitute in 1 mL Ethyl Acetate.
Why this works: The resulting N-trifluoroacetyl derivative is non-polar and thermally stable, preventing "ghost peaks" from thermal degradation of the free base in the injector.[1]
Protocol C: Non-Aqueous Titration (Assay)
Rationale: HPLC gives purity by % area (chromatographic purity).[2][1] Titration gives the weight-for-weight (% w/w) purity of the amine content, detecting inorganic fillers or moisture that HPLC misses.
Procedure
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid.
Solvent: 30 mL Glacial Acetic Acid + 5 mL Acetic Anhydride (to scavenge any water which interferes with the endpoint).
Indicator: Crystal Violet (Endpoint: Violet to Blue/Green) or Potentiometric detection (Recommended).
: Molecular Weight (254.17 g/mol for free base)[2]
: Weight of sample (g)
Protocol D: Quantitative NMR (qNMR)
Rationale: The ultimate "truth" method.[1] Requires no reference standard of the analyte itself, only a certified internal standard (e.g., Maleic Acid or TCNB).
Avoid using peroxide-containing ethers in synthesis; store under Nitrogen.[1]
Impurity Identification Logic
Caption: Decision tree for identifying common impurities based on retention time and mass shift.
References
Chemical Identity & Properties
National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 54596350, 4-(4-Bromophenyl)-4-methylpiperidine.[2] Retrieved from [Link]
HPLC Methodology for Piperidines
Verma, S. et al. (2022).[2][1][3] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Journal of Chromatographic Science. Retrieved from [Link]
Synthesis & Impurity Origins
General Titration Standards
United States Pharmacopeia (USP).[1] General Chapter <541> Titrimetry.[2][1] (Standard compendial method for non-aqueous titration of weak bases).[1]
HPLC analysis of "4-(4-Bromophenyl)-4-methylpiperidine"
An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 4-(4-Bromophenyl)-4-methylpiperidine Abstract This application note presents a comprehensive guide for the d...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 4-(4-Bromophenyl)-4-methylpiperidine
Abstract
This application note presents a comprehensive guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-Bromophenyl)-4-methylpiperidine. This compound, a key intermediate in pharmaceutical synthesis, requires a robust and reliable analytical method to ensure purity, stability, and quality control throughout the drug development process. The protocol herein is designed for researchers, analytical scientists, and quality control professionals, providing a detailed, step-by-step methodology grounded in established chromatographic principles and regulatory expectations. The causality behind experimental choices is explained, and the entire protocol is designed as a self-validating system in alignment with ICH guidelines.
Introduction and Analytical Objective
4-(4-Bromophenyl)-4-methylpiperidine is a substituted piperidine derivative. The presence of the bromophenyl group makes it a crucial building block in the synthesis of various pharmaceutically active compounds. Its purity and degradation profile are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a specific, accurate, and precise HPLC method is essential for its characterization.
The primary objective of this application note is to provide a starting point for a stability-indicating RP-HPLC method. A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and excipients. The developed method will be suitable for assay, purity determinations, and stability studies.
The analytical strategy is based on the physicochemical properties of the target molecule. With a predicted pKa around 9.5 (due to the piperidine nitrogen) and a predicted logP greater than 3.0, the compound is a basic, hydrophobic molecule. This profile makes it an ideal candidate for reverse-phase chromatography. The bromophenyl moiety provides a strong chromophore, enabling sensitive detection using a UV-Vis spectrophotometer.
Materials and Methods
Instrumentation and Equipment
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695)
Chromatographic Data System (CDS) software (e.g., Empower®, Chromeleon™)
Analytical balance (0.01 mg readability)
pH meter
Sonicator
Volumetric flasks and pipettes (Class A)
HPLC vials with caps and septa
Syringe filters (0.45 µm, PTFE or nylon)
Reagents and Standards
4-(4-Bromophenyl)-4-methylpiperidine reference standard (purity ≥ 99.5%)
The following conditions are proposed as a robust starting point for method development. The rationale for each parameter is provided.
Parameter
Recommended Condition
Rationale and Justification
Column
C18, 150 mm x 4.6 mm, 3.5 µm
The C18 stationary phase provides excellent hydrophobic retention for the non-polar bromophenyl moiety. A 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A
0.1% (v/v) Trifluoroacetic Acid in Water
TFA acts as an ion-pairing agent, masking residual silanols on the silica backbone and ensuring sharp, symmetrical peaks for the basic piperidine analyte. The acidic pH (around 2) ensures the analyte is fully protonated.
Mobile Phase B
0.1% (v/v) Trifluoroacetic Acid in Acetonitrile
Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low viscosity. The presence of TFA in the organic phase maintains consistency.
Gradient Elution
30% B to 80% B over 15 minutes
A gradient is recommended to ensure elution of the target analyte with a good retention factor (k > 2) while also eluting any potential, more hydrophobic impurities within a reasonable run time.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature
30 °C
Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detector Wavelength
225 nm
The bromophenyl chromophore is expected to have a strong absorbance maximum around this wavelength, providing high sensitivity. A PDA detector should be used initially to confirm the optimal wavelength.
Injection Volume
10 µL
A typical injection volume that balances sensitivity with the risk of column overload.
Sample Diluent
50:50 (v/v) Acetonitrile:Water
This composition ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.
Experimental Protocols
Standard and Sample Preparation
Protocol 1: Preparation of Standard Stock Solution (1.0 mg/mL)
Accurately weigh approximately 25 mg of 4-(4-Bromophenyl)-4-methylpiperidine reference standard into a 25 mL volumetric flask.
Add approximately 15 mL of sample diluent (50:50 ACN:Water) and sonicate for 5 minutes or until fully dissolved.
Allow the solution to return to room temperature.
Dilute to the mark with the sample diluent and mix thoroughly.
Protocol 2: Preparation of Working Standard Solution (0.1 mg/mL)
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
Dilute to the mark with the sample diluent and mix thoroughly. This solution is suitable for assay and linearity experiments.
Protocol 3: Preparation of Sample Solution (e.g., from a reaction mixture)
Accurately weigh an amount of the sample expected to contain approximately 10 mg of 4-(4-Bromophenyl)-4-methylpiperidine into a 100 mL volumetric flask.
Add approximately 70 mL of sample diluent and sonicate for 10 minutes.
Allow the solution to cool to room temperature, dilute to the mark with diluent, and mix.
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.
Method Development and Validation Strategy
Method Development Workflow
The initial parameters provided in Section 3 serve as the starting point. The following workflow should be adopted to optimize the separation.
Method
Application Note: 4-(4-Bromophenyl)-4-methylpiperidine in Radioligand Development
This is a comprehensive Application Note and Protocol Guide for the use of 4-(4-Bromophenyl)-4-methylpiperidine in the preparation of radioligands, specifically targeting the Sigma-1 Receptor (σ1R) . Executive Summary 4-...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note and Protocol Guide for the use of 4-(4-Bromophenyl)-4-methylpiperidine in the preparation of radioligands, specifically targeting the Sigma-1 Receptor (σ1R) .
Executive Summary
4-(4-Bromophenyl)-4-methylpiperidine (CAS: 1803608-16-3 or related salts) is a critical pharmacophore scaffold used in the synthesis of high-affinity ligands for the Sigma-1 receptor (σ1R) . Its structural rigidity, provided by the quaternary carbon at the 4-position (gem-disubstituted), locks the phenyl ring in an optimal conformation for hydrophobic pocket binding within the σ1R chaperone protein.
In radiopharmaceutical chemistry, this molecule serves two distinct roles:
N-Alkylation Substrate: A secondary amine precursor for attaching radiolabeled chains (e.g., [¹¹C]methyl, [¹⁸F]fluoroalkyl) to generate tracers like [¹¹C]SA4503 analogs or [¹⁸F]FM-SA4503 .
Radiohalogenation Scaffold: The aryl bromide moiety functions as a leaving group or handle for transition-metal mediated radiofluorination (via boronate/stannane intermediates) or radioiodination (via destannylation).
This guide details the chemical handling, precursor conversion, and radiosynthesis protocols for leveraging this scaffold in Positron Emission Tomography (PET) and SPECT tracer development.
Scientific Mechanism & Causality
The Pharmacophore Logic
The Sigma-1 receptor contains a highly conserved hydrophobic binding pocket. The 4-phenyl-4-methylpiperidine motif exploits this by:
Hydrophobic Interaction: The 4-phenyl group engages in
- stacking or hydrophobic interactions with residues (e.g., Tyr103, Leu105) in the σ1R ligand-binding domain.
Conformational Lock: The 4-methyl group restricts the piperidine ring chair conformation, reducing the entropic penalty of binding compared to non-methylated analogs (e.g., 4-phenylpiperidine).
Basic Nitrogen: The piperidine nitrogen, when protonated at physiological pH, forms a critical salt bridge with Glu172 (or Asp126 depending on the model), a hallmark of high-affinity σ1R binding.
Radiolabeling Strategies
The "Bromophenyl" moiety offers versatile orthogonality:
Strategy A (N-Labeling): The Br group is retained to enhance lipophilicity (
), while the radiolabel is introduced at the Nitrogen.
Strategy B (Aryl-Labeling): The Br is the site of isotopic exchange. It is converted to a trialkylstannane or boronic ester, facilitating Late-Stage Functionalization (LSF) with [¹²³I] or [¹⁸F].
Experimental Protocols
Protocol 1: Precursor Synthesis for Radiohalogenation
Objective: Convert the aryl bromide to a Trimethylstannane precursor for [¹²³I] or [¹⁸F] labeling.
Objective: Replace the stannane/boronate moiety with [¹⁸F]Fluoride.
Note: This uses modern Cu-mediated chemistry (e.g., Tredwell/Gouverneur method) suitable for electron-rich/neutral rings.
Materials:
Precursor: N-Boc-4-(4-(pinacolboronato)phenyl)-4-methylpiperidine (Alternative to Stannane for [¹⁸F])
[¹⁸F]Fluoride (QMA cartridge eluted)
Catalyst: [Cu(OTf)₂py₄]
Solvent: DMA/n-BuOH (2:1)
Step-by-Step:
Elution: Elute [¹⁸F]F⁻ from QMA with Et₄NHCO₃ solution. Dry azeotropically with MeCN (x3).
Reaction:
Add Precursor (5 mg) and Cu-catalyst (15 mg) in 0.5 mL DMA/n-BuOH.
Heat to 110°C for 20 minutes in a sealed v-vial.
Deprotection:
Add 0.5 mL 6N HCl. Heat at 100°C for 5 minutes (removes Boc).
Issue: Low Radiochemical Yield in [¹¹C]Methylation.
Cause: The secondary amine is sterically hindered by the gem-dimethyl/phenyl group at C4.
Solution: Use DMSO instead of DMF to increase nucleophilicity. Increase temperature to 90°C. Ensure the precursor is the free base or use 1 eq of TBAOH.
Issue: Protodestannylation during Precursor Storage.
Cause: Trace acid on silica gel or in chloroform.
Solution: Store stannane precursors in the dark at -20°C. Always add 1% Triethylamine to chromatography eluents during purification.
Issue: Copper Catalyst Crash-out ([¹⁸F]).
Cause: Incompatibility with aqueous [¹⁸F] if not fully dried.
Solution: Ensure azeotropic drying is rigorous (3x MeCN). Use the specific pyridine-complexed Copper catalyst [Cu(OTf)₂py₄] which is more moisture tolerant.
"4-(4-Bromophenyl)-4-methylpiperidine" as an intermediate for drug discovery
Application Note: 4-(4-Bromophenyl)-4-methylpiperidine as a Dual-Functional Scaffold in Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, the 4-aryl-4-alkylpiperidine motif represents a "pr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-(4-Bromophenyl)-4-methylpiperidine as a Dual-Functional Scaffold in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the 4-aryl-4-alkylpiperidine motif represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.
4-(4-Bromophenyl)-4-methylpiperidine (CAS: 1268005-65-7) serves as a critical, high-value intermediate within this class. Its value lies in its dual-handle architecture :
The Aryl Bromide (Ar-Br): A versatile electrophile for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for rapid expansion of the aromatic "warhead."
The Secondary Amine (NH): A nucleophilic anchor for optimizing pharmacokinetic (PK) properties via alkylation, acylation, or reductive amination.
The Quaternary Center (4-Methyl): A "conformational lock" that restricts the piperidine ring chair flip, often enhancing receptor subtype selectivity compared to its non-methylated analogs.
This guide details the physicochemical profile, strategic utility, and validated experimental protocols for leveraging this scaffold in library generation.
Technical Profile & Physicochemical Properties
Understanding the baseline properties of the scaffold is essential for predicting the solubility and lipophilicity of downstream analogs.
Property
Value
Notes
IUPAC Name
4-(4-Bromophenyl)-4-methylpiperidine
CAS Number
1268005-65-7
Molecular Formula
C₁₂H₁₆BrN
Molecular Weight
254.17 g/mol
Physical State
Solid (White to Off-white)
cLogP
~3.15
Moderately lipophilic; suitable for CNS penetration.[1]
pKa (Calc.)
~9.5 (Piperidine NH)
Basic; exists as cation at physiological pH.
H-Bond Donors
1 (NH)
H-Bond Acceptors
1 (N)
Rotatable Bonds
1 (Ar-Piperidine bond)
Restricted rotation due to 4-Me steric bulk.
Strategic Utility: The "Divergent Synthesis" Workflow
The power of this intermediate lies in its ability to serve as a branch point for divergent synthesis.[2] By sequencing reactions at the Nitrogen (N) and Carbon (Ar-Br) termini, researchers can generate orthogonal libraries.
Mechanism of Action: The Conformational Lock
Unlike 4-phenylpiperidine, which can undergo rapid ring inversion, the introduction of the 4-methyl group biases the piperidine ring into a specific chair conformation where the bulky aryl group typically occupies the equatorial position to minimize 1,3-diaxial interactions. This pre-organization often results in:
Higher Affinity: Reduced entropic penalty upon binding.
Selectivity: Discrimination between closely related GPCR subtypes (e.g.,
vs. , or various 5-HT receptor subtypes).
Workflow Visualization
The following diagram illustrates the divergent pathways accessible from this core scaffold.
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the secondary amine and aryl bromide handles.
Validated Experimental Protocols
The following protocols are designed for 1 mmol scale but are linear-scalable to 10-50 mmol.
Objective: To install a heteroaryl moiety at the 4-position of the phenyl ring.
Challenge: The free secondary amine can coordinate to Palladium, poisoning the catalyst.
Solution: Use of a robust catalyst system (Pd(dppf)Cl₂) and a biphasic solvent system, or transient protection of the amine (e.g., Boc) if yields are low (<40%).
Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (254 mg, 1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Nitrogen or Argon for 5–10 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).
Catalyst Addition: Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol) quickly to the mixture. Cap the vial immediately.
Reaction: Heat the block/oil bath to 90°C for 4–12 hours. Monitor conversion via LC-MS (Look for consumption of M+H 254/256 and appearance of product mass).
Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with Water (5 mL) followed by Brine (5 mL).
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically MeOH/DCM gradient for amine products).
Expert Tip: If the free amine interferes with the coupling (observed as stalled conversion), conversion to the tert-butyl carbamate (Boc) derivative prior to coupling is recommended.
Objective: To attach a solubilizing group or linker to the piperidine nitrogen.
Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction.
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Procedure:
Imine Formation: Dissolve the substrate (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL). Add Acetic Acid (60 µL, 1.0 mmol). Stir at room temperature for 30–60 minutes.
Note: The 4-methyl group creates steric bulk near the piperidine ring, but the Nitrogen remains accessible.
Reduction: Add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol) in one portion.
Reaction: Stir at room temperature for 2–16 hours.
Quench: Quench by adding Saturated Aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes until gas evolution ceases.
Extraction: Extract the aqueous layer with DCM (3 x 5 mL).
Isolation: Combine organics, dry over MgSO₄, and concentrate.
Safety & Handling
Hazard Classification: The compound is an irritant (H315, H319, H335). It targets the respiratory system, eyes, and skin.
Handling: Always manipulate the solid in a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety glasses.
Storage: Store in a cool, dry place. The amine is stable, but prolonged exposure to air may lead to carbonate formation (absorbs CO₂). Keep container tightly sealed.
References
ChemicalBook. (n.d.). 4-(4-Bromophenyl)-4-methylpiperidine Properties and Synthesis. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2757159, 4-(4-Bromophenyl)piperidine. (Note: Reference for the base scaffold properties). Retrieved from
BenchChem. (2025).[2][3] The Strategic Advantage of the 1-(4-Bromophenyl)-4-ethylpiperazine Scaffold in Modern Drug Discovery. (Application note on related aryl-piperazine scaffolds). Retrieved from
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
Author: BenchChem Technical Support Team. Date: February 2026
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Optimization Desk.
Based on your request, I have compiled a technical support guide for the synthesis of 4-(4-Bromophenyl)-4-methylpiperidine . This is a challenging scaffold because the C4 position is a quaternary center bearing both an aryl group and a methyl group. Standard Grignard additions to 4-piperidone yield the alcohol, not the methyl derivative. Therefore, the Acid-Catalyzed Cyclocondensation (Prins/Mannich-type) is the industry-standard "self-validating" route for this specific architecture.
Module 1: The Synthetic Strategy (The "Styrene Route")
User Query: "I cannot synthesize the 4-methyl-4-aryl quaternary center using standard Grignard addition to N-benzyl-4-piperidone. What is the correct route?"
Expert Insight:
You are encountering a thermodynamic limitation. Adding a Grignard reagent (ArMgBr) to a ketone (piperidone) yields a tertiary alcohol (4-aryl-4-hydroxypiperidine). Removing the hydroxyl group to install a methyl group is synthetically inefficient.
The Optimized Protocol:
The most robust method for constructing the 4-aryl-4-methylpiperidine core is the Cyclocondensation of 4-bromo-
-methylstyrene with Formaldehyde and Primary Amine . This "one-pot" reaction builds the piperidine ring around the pre-existing quaternary center of the styrene.
Reagents & Stoichiometry (Optimized for 100 mmol Scale)
Component
Equiv.
Role
Critical Specification
4-Bromo--methylstyrene
1.0
Core Scaffold
Must be free of polymerization inhibitors (wash with NaOH if needed).
Formaldehyde (37% aq.)
2.2
Carbon Source
Use fresh solution; paraformaldehyde can cause heterogeneous kinetics.
Methylamine HCl
1.1
Nitrogen Source
For N-methyl analog. Use Ammonium Chloride for N-H (lower yield).
Acetic Acid (Glacial)
Solvent
Catalyst/Solvent
Anhydrous conditions are not required, but water content affects reflux temp.
Step-by-Step Protocol
Dissolution: Dissolve 100 mmol of methylamine hydrochloride in 50 mL of glacial acetic acid.
Addition: Add 220 mmol of formaldehyde (aq) and 100 mmol of 4-bromo-
-methylstyrene.
Cyclization: Heat the mixture to 90–95°C for 12–18 hours.
Checkpoint: The solution should turn homogeneous and darken slightly (amber/orange).
Basify the residue with 20% NaOH (pH > 12) to liberate the free amine.
Extract with Toluene or MTBE (avoid DCM if possible to prevent emulsion).
Purification: The product is best isolated as the Hydrochloride Salt . Treat the organic layer with HCl in isopropanol/ether to precipitate the salt.
Module 2: Troubleshooting & Optimization (Q&A)
Q1: The reaction mixture turned into a viscous gel/polymer. What happened?
Diagnosis:Styrene Oligomerization. The acidic conditions can trigger cationic polymerization of the
-methylstyrene if the amine/formaldehyde condensation is too slow.
Fix:
Increase Amine Concentration: Ensure the amine is fully dissolved before adding the styrene.
Temperature Ramp: Do not overshoot 95°C. Higher temperatures favor polymerization over cyclization.
Add Hydroquinone: A trace amount (0.1 mol%) of hydroquinone can inhibit radical polymerization without stopping the ionic Mannich reaction.
Q2: I am seeing a large "M-14" impurity peak in LC-MS (Des-methyl byproduct).
Diagnosis:Retro-Aldol/Deformylation. This suggests you formed the piperidine but lost a methylene bridge, or you started with 4-bromo-styrene (lacking the methyl).
Verification: Check your starting material by NMR.[2][3] The
-methyl group should appear as a singlet around 2.1 ppm. If it's a doublet or missing, your starting material is impure.
Q3: The yield is low (<30%), and I recovered starting material.
Diagnosis:Formaldehyde Loss. Formaldehyde is volatile. If your reflux condenser is not efficient, you lose the "glue" that closes the ring.
Fix: Use a sealed pressure vessel or a highly efficient double-surface condenser. Add a 10% excess of formaldehyde after 6 hours.
Q4: Can I make the N-H (secondary amine) directly?
Diagnosis: Direct synthesis using Ammonium Chloride is possible but often yields the tertiary amine (N-methyl) if formaldehyde is in excess (Eschweiler-Clarke side reaction) or forms hexamine byproducts.
Strategy: Synthesize the N-Benzyl derivative (using Benzylamine HCl) first.
Step 2: Debenzylate using
-chloroethyl chloroformate (ACE-Cl) or catalytic hydrogenation (careful with the Ar-Br bond; use Pt/C or Zn/Acetic Acid to avoid debromination). ACE-Cl is safer for preserving the Ar-Br.
Module 3: Visualization of the Reaction Logic
The following diagram illustrates the mechanistic pathway and the critical decision nodes for troubleshooting.
Caption: Logical flow of the acid-catalyzed cyclocondensation showing the critical path to the target and potential failure modes (red).
Characteristic AA'BB' system of the 4-bromophenyl group.
13C NMR
Quaternary C at ~35-40 ppm
Confirms the gem-disubstitution.
Melting Point
>200°C (Decomp)
For the HCl salt. Free base is an oil or low-melting solid.
References
Schmidle, C. J., & Mansfield, R. C. (1955). "Reaction of
-methylstyrene with formaldehyde and amines." Journal of the American Chemical Society, 77(21), 5698-5700. Link
Foundational text for the synthesis of 1,4-dimethyl-4-phenylpiperidine via cyclocondens
Beckett, A. H., & Casy, A. F. (1954). "Synthetic Analgesics: Stereochemical Considerations." Journal of Pharmacy and Pharmacology, 6(1), 986-999. Link
Discusses the stereochemistry and synthesis of 4-arylpiperidine deriv
PubChem Compound Summary. (2025). "tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate."[4] National Center for Biotechnology Information. Link
Verifies the existence and registry of the specific 4-bromo-4-methyl scaffold.
Author: BenchChem Technical Support Team. Date: February 2026
This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Purification Center of Excellence .
Below is the technical support guide you requested for 4-(4-Bromophenyl)-4-methylpiperidine . This guide is structured to address the specific physicochemical challenges posed by the quaternary carbon at the C4 position and the secondary amine functionality.
Purifying 4-(4-Bromophenyl)-4-methylpiperidine presents a unique challenge compared to simple 4-arylpiperidines. The methyl group at the 4-position creates a quaternary center, increasing lipophilicity and preventing the formation of pyridine by-products (oxidation). However, it also introduces steric bulk that can complicate salt crystallization.
Our standard operating procedure (SOP) prioritizes Acid-Base Extraction for bulk cleanup, followed by Hydrohalic Salt Formation for final polishing. Chromatography is reserved for separating des-bromo impurities.
Module 1: The Chemical "Rough Cut" (Acid-Base Extraction)
Objective: Remove neutral organic impurities (unreacted starting materials, non-basic side products) and inorganic salts.
The Mechanism
Because this molecule is a secondary amine, it acts as a "pH switch."
pH < 4: Protonated (
). Water-soluble.
pH > 12: Deprotonated (
). Organic-soluble (Lipophilic).
Workflow Diagram (DOT Visual)
The following logic gate illustrates the extraction protocol to maximize recovery.
Step-by-Step Protocol
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid Ether here as it holds water poorly during partitioning.
Protonation: Wash the organic phase twice with 1M HCl .
Why? The amine captures a proton, becoming ionic and migrating to the water phase. Neutral impurities stay in the EtOAc.[1]
Separation: Collect the aqueous layer . (Caution: If you see three layers, you likely have an emulsion; add brine to break it).
Liberation: Cool the aqueous layer to 0°C (ice bath). Slowly add 6M NaOH until pH > 12.
Observation: The solution will turn cloudy/milky as the free base oils out.
Extraction: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM) .
Drying: Dry combined DCM layers over Sodium Sulfate (
) and concentrate in vacuo.
Module 2: High-Purity Isolation (Salt Formation)
Objective: Isolate the product as a stable solid (HCl salt) to remove close-eluting structural isomers or "oily" impurities.
Context: The free base of 4,4-disubstituted piperidines is often an oil or a low-melting solid that is difficult to handle. The Hydrochloride (HCl) salt is the industry standard for stability.
Crystallization Decision Matrix
Parameter
Recommended Condition
Rationale
Solvent A (Dissolver)
Ethanol (EtOH) or Isopropanol (IPA)
Solubilizes the salt at high temps; holds impurities in mother liquor.
Solvent B (Precipitant)
Diethyl Ether () or EtOAc
Reduces solubility of the ionic salt, forcing crystallization.
Acid Source
4M HCl in Dioxane or Ether
Anhydrous acids prevent the formation of sticky hydrates.
Temperature
0°C to -20°C
Maximizes yield; reduces oiling out.
Protocol: Formation of the Hydrochloride Salt[2]
Dissolve: Dissolve 1.0 g of the Free Base (from Module 1) in 5 mL of absolute Ethanol .
Acidify: Add 1.1 equivalents of 4M HCl in Dioxane dropwise with stirring.
Exotherm Warning: The reaction is exothermic. Cool in an ice bath if scale > 5g.
Precipitate:
Scenario A (Precipitate forms immediately): Stir for 30 mins, then filter.
Scenario B (No precipitate): Slowly add Diethyl Ether until the solution turns slightly turbid. Stop adding ether. Heat gently to redissolve, then let it cool slowly to room temperature, then to 4°C.
Wash: Filter the white solid and wash with cold Ether.
Module 3: Troubleshooting & FAQs
Current Status: Live Support Mode
Q1: My product is "oiling out" instead of crystallizing during salt formation. What is happening?
Diagnosis: This is a common phenomenon with lipophilic salts. It occurs when the product separates as a supercooled liquid rather than a crystal lattice, often due to impurities acting as plasticizers or cooling too rapidly.
Solution:
Re-heat: Heat the mixture until the oil dissolves back into the solution (add a small amount of EtOH if needed).
Seed: Add a tiny crystal of pure product (if available) or scratch the glass side of the flask with a glass rod to provide nucleation sites.
Slow Cool: Wrap the flask in a towel to ensure very slow cooling. Do not put it directly into ice.
Q2: I see a "tailing" spot on my TLC (Thin Layer Chromatography).
Diagnosis: The secondary amine interacts strongly with the acidic silanol groups (
) on the silica gel, causing the spot to streak.
Solution: You must neutralize the silica.
Mobile Phase: Add 1% Triethylamine (TEA) or 1%
to your DCM/MeOH eluent.
Pre-treatment: Flush the column with eluent containing TEA before loading your sample.
Q3: How do I remove the "Des-bromo" impurity (4-phenyl-4-methylpiperidine)?
Diagnosis: This impurity (lacking the Bromine atom) often arises if catalytic hydrogenation was used upstream. It is chemically very similar to your target.
Solution:
Extraction: Ineffective (pKa is too similar).
Recrystallization: The Bromine atom adds significant molecular weight and changes the lattice shape. Multiple recrystallizations of the HCl salt from Ethanol/EtOAc is the most effective separation method.
Chromatography: Requires a high-efficiency column. Use a gradient of Hexane:EtOAc (with 1% TEA). The Brominated compound is slightly more lipophilic and should elute faster (higher
) than the des-bromo analog in non-polar systems, though the separation is tight.
References & Grounding
General Piperidine Purification: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 2.20 (Purification of Amines).
Salt Formation Logic: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Synthesis & Intermediates:
Patent: WO 2006/034092. "Process for production of piperidine derivatives."[1][5] (Describes analogous 4-aryl-4-substituted piperidine handling).
Patent: US 4,081,450. "1,3,4-Trisubstituted-4-arylpiperidines and their preparation." (Describes crystallization of 4-arylpiperidine salts).
Chromatographic Behavior: Reich, H. J.[6] "Chromatography of Amines." University of Wisconsin-Madison Chemistry Database. (Standard protocol for amine tailing suppression).
Disclaimer: This guide assumes standard laboratory safety protocols. The user is responsible for consulting the Safety Data Sheet (SDS) for 4-(4-Bromophenyl)-4-methylpiperidine before handling.
Technical Support: Overcoming Steric Hindrance in 4-(4-Bromophenyl)-4-methylpiperidine Scaffolds
Executive Summary & Structural Analysis[1] The Challenge: Reaction failures with 4-(4-bromophenyl)-4-methylpiperidine (CAS: 50395-86-9 and derivatives) are rarely due to simple electronic deactivation. Instead, they stem...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Analysis[1]
The Challenge:
Reaction failures with 4-(4-bromophenyl)-4-methylpiperidine (CAS: 50395-86-9 and derivatives) are rarely due to simple electronic deactivation. Instead, they stem from the gem-disubstituted quaternary center at C4 .
This "4,4-lock" creates two distinct steric problems:
Conformational Rigidity: The 4-methyl and 4-phenyl groups lock the piperidine ring into a rigid chair conformation. Unlike simple piperidines, this molecule cannot easily "twist" to accommodate transition states during N-functionalization.
Remote Steric Bulk (The "Umbrella" Effect): While the bromine is para (distal), the bulky quaternary center increases the tumbling radius and creates a "cone of protection" that hampers the approach of large catalytic complexes (e.g., Pd-ligand systems) during cross-coupling.
This guide provides the protocols to bypass these energy barriers.
Troubleshooting Workflow
Before altering your reagents, identify the specific failure mode using this logic flow.
Figure 1: Decision matrix for isolating steric failure modes in gem-disubstituted piperidines.
Module A: The Nitrogen Interface (N-Functionalization)
The Problem: The 4-methyl group often occupies the axial position to allow the bulkier phenyl group to remain equatorial. This creates significant 1,3-diaxial strain with the axial hydrogens at C2 and C6. When you attempt to attach a bulky group to the Nitrogen, the ring refuses to adopt the necessary transition state geometry.
Protocol 1: "Forced" N-Alkylation
Standard conditions (K2CO3/Acetone) often fail. Use this high-energy protocol.
Reagents:
Base: Cesium Carbonate (
) – The "Cesium Effect" improves solubility and anion nakedness.
Solvent: DMF or NMP (High boiling, polar aprotic).
Dissolve 4-(4-bromophenyl)-4-methylpiperidine (1.0 equiv) in anhydrous DMF (0.2 M).
Add
(2.5 equiv). Note: Do not use TEA/DIPEA; they are too bulky and weak.
Add the alkyl halide (1.2 equiv) and KI (0.1 equiv).
Critical Step: Heat to 80°C . The thermal energy is required to overcome the ring-flip barrier caused by the C4-quaternary center.
Monitor by LCMS. If stuck at 50% conversion, add 0.5 equiv more alkyl halide and raise temp to 100°C.
Why this works: The high dielectric constant of DMF combined with heat allows the piperidine ring to momentarily access higher-energy conformers (twist-boat) necessary to accept the electrophile, overriding the 1,3-diaxial lock [1].
Module B: The Aryl Halide Interface (Cross-Coupling)
The Problem: In Buchwald-Hartwig or Suzuki couplings, the bulky piperidine scaffold acts as a "steric umbrella." Standard ligands like
or even dppf often fail to promote the Oxidative Addition step because the Pd center cannot get close enough to the C-Br bond.
Catalyst Selection Matrix
Data derived from comparative kinetic studies of hindered aryl bromides [2][3].
Ligand Class
Example
Performance
Recommendation
Triarylphosphines
Poor
Avoid. Too bulky, low electron density.
Bidentate
BINAP, dppf
Moderate
Works for simple couplings, fails with bulky partners.
Dialkylbiaryl (Buchwald)
XPhos, SPhos
Excellent
Standard of Care. High steric demand promotes reductive elimination; electron richness promotes oxidative addition.
Why G4? It is a pre-activated oxidative addition complex that releases the active L-Pd(0) species at low temperature, bypassing the induction period.
Solvent: Add deoxygenated Toluene (0.15 M).
Reaction: Heat to 100°C for 2-12 hours.
Workup: Filter through Celite immediately. The product may crystallize with Palladium residues if cooled slowly.
Mechanistic Visualization (The "Steric bypass")
Figure 2: The Buchwald-Hartwig cycle. The bulk of the 4,4-piperidine scaffold hinders the Oxidative Addition step (Red). Bulky, electron-rich ligands like XPhos accelerate this specific step.
FAQ: Common Failures & Fixes
Q: My product is not precipitating during workup. Is it the oil?A: Yes. The gem-dimethyl-like effect (4-Me/4-Ph) often prevents efficient packing in the crystal lattice, leading to "oiling out."
Fix: Convert the amine to a salt (HCl or Oxalate). Dissolve the oil in minimal Et2O and add 2M HCl in ether dropwise. The salt disrupts the greasy interactions and forces precipitation.
Q: Can I use microwave irradiation?A:Highly Recommended. For both N-alkylation and Cross-coupling, microwave irradiation (120°C, 10-20 min) provides the rapid thermal energy needed to overcome the rotational barriers of the quaternary center without prolonged exposure to decomposition conditions.
Q: I see "de-bromination" (Ar-H) instead of coupling.A: This is "Hydrodehalogenation," a common side reaction when the coupling is too slow.
Fix: Your catalyst is dying before it couples. Increase the catalyst loading to 5 mol% and ensure your solvent is strictly anhydrous. Water acts as a proton source for this side reaction.
References
Conformational Analysis of 4-Phenylpiperidines
Title: Conformation-activity study of 4-phenylpiperidine analgesics.[1][2]
Source: Froimowitz M. Journal of Medicinal Chemistry.
Technical Support Center: Reaction Condition Optimization for 4-(4-Bromophenyl)-4-methylpiperidine
Welcome to the technical support guide for the synthesis and optimization of 4-(4-Bromophenyl)-4-methylpiperidine. This document is designed for researchers, medicinal chemists, and process development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis and optimization of 4-(4-Bromophenyl)-4-methylpiperidine. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable piperidine intermediate, providing in-depth, field-proven insights to enhance your experimental success.
Overview & Core Synthetic Strategy
4-(4-Bromophenyl)-4-methylpiperidine is a key building block in pharmaceutical development, often utilized in the synthesis of CNS-active agents. Its structure features a quaternary carbon at the 4-position, which presents a distinct synthetic challenge. The most robust and common approach involves a two-step sequence starting from a protected 4-piperidone:
Nucleophilic Addition: A Grignard reaction to form the C4-methyl bond and a tertiary alcohol intermediate.
Electrophilic Aromatic Substitution: A Friedel-Crafts-type alkylation to install the 4-bromophenyl group.
This guide will focus on optimizing this primary pathway, addressing potential pitfalls and providing clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing 4-(4-Bromophenyl)-4-methylpiperidine?
A1: The most widely adopted and scalable route begins with an N-protected 4-piperidone, typically N-Boc-4-piperidone due to the stability and straightforward removal of the tert-butoxycarbonyl (Boc) protecting group. The synthesis proceeds in two key steps:
Grignard Addition of Methylmagnesium Bromide: N-Boc-4-piperidone is reacted with a methyl Grignard reagent (MeMgBr or MeMgCl) to form the intermediate, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate.
Friedel-Crafts Alkylation: This tertiary alcohol is then reacted with bromobenzene under strong acidic conditions (like concentrated sulfuric acid) to effect an electrophilic aromatic substitution, forming the desired C-C bond at the para-position of the bromobenzene ring. Subsequent deprotection of the Boc group yields the final product.
Q2: Why is the choice of the N-protecting group on the 4-piperidone so critical?
A2: The nitrogen atom of the piperidine ring is nucleophilic and basic. During the Grignard reaction, an unprotected piperidine nitrogen would be deprotonated by the highly basic Grignard reagent, consuming the reagent and preventing its addition to the carbonyl. During the acidic Friedel-Crafts step, the nitrogen would be protonated, rendering the substrate soluble in the acid phase and facilitating the reaction.
The Boc group is ideal because:
It is highly effective at masking the nucleophilicity of the nitrogen.
It is stable to the basic and nucleophilic conditions of the Grignard reaction.
It can be readily removed under acidic conditions, which can sometimes be achieved concurrently during the Friedel-Crafts step or as a separate, final step.
Q3: What are the most critical parameters to control during the Grignard reaction step?
A3: Success in a Grignard reaction hinges on meticulous control of the reaction environment. The Grignard reagent is a potent nucleophile but also a very strong base.[1]
Anhydrous Conditions: Absolute exclusion of water is paramount. Water will protonate and destroy the Grignard reagent. All glassware must be oven- or flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[2]
Temperature Control: The addition of the Grignard reagent to the piperidone is highly exothermic. This step is typically performed at low temperatures (0 °C to -20 °C) to minimize side reactions, such as enolization of the piperidone.[2]
Rate of Addition: The Grignard reagent should be added slowly and dropwise to the solution of N-Boc-4-piperidone. A rapid addition can lead to localized overheating, promoting side reactions and reducing the overall yield.
Q4: How can I effectively monitor the progress of these reactions?
A4: Reaction monitoring is crucial for determining the endpoint and preventing the formation of byproducts.
For the Grignard Step: Thin-Layer Chromatography (TLC) is the most common method. A sample is taken from the reaction, carefully quenched with a saturated aqueous solution of ammonium chloride, and extracted. The organic layer is then spotted on a TLC plate. The reaction is complete when the starting piperidone spot has been completely consumed.
For the Friedel-Crafts Step: TLC can also be used, but LC-MS (Liquid Chromatography-Mass Spectrometry) provides more definitive information. It allows for the simultaneous monitoring of the disappearance of the alcohol intermediate and the appearance of the desired product mass peak, confirming the successful formation of the target molecule.[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis and offers systematic solutions.
Scenario 1: Low or No Conversion During the Grignard Reaction
Problem: After the allotted reaction time and work-up, analysis (TLC, NMR) shows primarily unreacted N-Boc-4-piperidone.
Potential Cause
Solutions & Optimization Strategies
Inactive Grignard Reagent
Source: Commercially purchased Grignard reagents can degrade over time if not stored properly. Solution: Titrate the Grignard reagent before use to determine its exact molarity. For in-house preparations, ensure the magnesium turnings are of high quality.
Wet Glassware or Solvents
Source: Trace amounts of water are the most common cause of Grignard reaction failure. Solution: Oven-dry all glassware overnight at >120 °C and cool under an inert atmosphere (Nitrogen or Argon). Use freshly opened anhydrous solvents or solvents dried over molecular sieves.
Passive Magnesium Surface
Source: Magnesium turnings can have a passivating oxide layer that prevents the reaction from initiating (if preparing the reagent in-situ). Solution: Activate the magnesium prior to adding the alkyl halide. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.[2]
Scenario 2: Low Yield of the Desired Product After Friedel-Crafts Alkylation
Problem: The reaction produces the target compound, but the isolated yield is significantly lower than expected, with a complex mixture of byproducts.
Potential Cause
Solutions & Optimization Strategies
Isomer Formation
Source: The electrophilic attack on bromobenzene can occur at the ortho or meta positions in addition to the desired para position. Solution: The para product is sterically and electronically favored. However, controlling the temperature can improve selectivity. Running the reaction at lower temperatures (e.g., 0-10 °C) can increase the regioselectivity for the para isomer.
Decomposition/Charring
Source: Concentrated sulfuric acid is highly aggressive and can cause charring if the reaction temperature is not controlled. Solution: Add the alcohol intermediate to the cold acid slowly. Use a mechanical stirrer to ensure efficient mixing and heat dissipation. Maintain a low reaction temperature throughout the addition process.
Incomplete Reaction
Source: Insufficient reaction time or inadequate mixing can lead to incomplete conversion. Solution: Monitor the reaction by LC-MS. If the reaction stalls, allowing it to stir longer at a controlled temperature or a slight increase in temperature may be necessary. Ensure the stirring is vigorous enough to mix the (potentially biphasic) layers effectively.
Troubleshooting Workflow: Diagnosing Low Yield in Friedel-Crafts Alkylation
Caption: A decision tree for troubleshooting low yields in the Friedel-Crafts step.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Caption: Workflow for the synthesis of the tertiary alcohol intermediate.
Step-by-Step Methodology:
Preparation: A 500 mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is oven-dried and assembled while hot.
Charging Reactants: The flask is allowed to cool to room temperature under a stream of nitrogen. tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) (20.0 g, 100 mmol) is added, followed by 200 mL of anhydrous tetrahydrofuran (THF). The solution is stirred until the solid dissolves.
Grignard Addition: The flask is cooled in an ice-water bath to 0 °C. Methylmagnesium bromide (3.0 M solution in diethyl ether, 40 mL, 120 mmol, 1.2 equiv) is added to the dropping funnel. The Grignard reagent is then added dropwise to the stirred solution over 30-45 minutes, maintaining the internal temperature below 10 °C.
Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. Reaction progress is monitored by TLC (3:1 Hexanes:Ethyl Acetate).
Work-up: The reaction is cooled back to 0 °C and quenched by the very slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 75 mL).
Isolation: The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a white solid or waxy oil. The product is typically of sufficient purity (>95%) to be used in the next step without further purification.
Protocol 2: Friedel-Crafts Alkylation and Deprotection
Preparation: In a 500 mL flask equipped with a mechanical stirrer and a dropping funnel, add concentrated sulfuric acid (98%, 150 mL) and cool to 0 °C in an ice/salt bath.
Charging Reactants: Dissolve the crude tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (approx. 100 mmol) from the previous step in bromobenzene (150 mL). Add this solution to the dropping funnel.
Alkylation: Add the bromobenzene solution dropwise to the cold, vigorously stirred sulfuric acid over 1 hour, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition, allow the mixture to stir at 10 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.
Basification & Extraction: Once the ice has melted, cool the mixture in an ice bath and slowly basify with 50% aqueous NaOH until the pH is >12. Caution: Highly exothermic. The mixture should be stirred vigorously during basification. The resulting mixture is then extracted with dichloromethane (3 x 150 mL).
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol/ammonium hydroxide) to afford pure 4-(4-Bromophenyl)-4-methylpiperidine.
Product Characterization
The final product should be characterized to confirm its identity and purity.
Analysis
Expected Results for 4-(4-Bromophenyl)-4-methylpiperidine
¹H NMR
Signals corresponding to the aromatic protons of the bromophenyl group (two doublets, ~7.4 and 7.2 ppm), the piperidine ring protons, and a singlet for the methyl group (~1.5 ppm).
¹³C NMR
Peaks for the quaternary carbon (~40 ppm), the methyl carbon (~28 ppm), the piperidine carbons, and the aromatic carbons.
Mass Spec (ESI-MS)
The calculated monoisotopic mass is 253.0466 Da. Expect to see the [M+H]⁺ ion at m/z 254.0539.[4]
Purity (HPLC/GC)
>95% (ideally >98% for use in further synthetic steps).
References
Hayhow, T. G., et al. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved February 18, 2026, from [Link]
Organic Process Research & Development. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Org. Process Res. Dev., 23, 1725–1739. Retrieved February 18, 2026, from [Link]
Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. J. Organomet. Chem., 690, 5841-5848. Retrieved February 18, 2026, from [Link]
Wikipedia. Buchwald–Hartwig amination. Retrieved February 18, 2026, from [Link]
Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved February 18, 2026, from [Link]
PubChem. 4-(4-bromophenyl)-4-methylpiperidine hydrochloride. Retrieved February 18, 2026, from [Link]
Wrzecionko, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Retrieved February 18, 2026, from [Link]
Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved February 18, 2026, from [Link]
Hesp, K. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Org. Lett., 16(2), 484-487. Retrieved February 18, 2026, from [Link]
PubChem. 4-(4-Bromophenyl)-4-hydroxypiperidine. Retrieved February 18, 2026, from [Link]
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved February 18, 2026, from [Link]
Preventing N-debenzylation in "4-(4-Bromophenyl)-4-methylpiperidine" derivatives
The following technical guide is structured as a specialized support resource for researchers working with 4-(4-Bromophenyl)-4-methylpiperidine scaffolds. It addresses the critical challenge of chemoselectivity : preserv...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support resource for researchers working with 4-(4-Bromophenyl)-4-methylpiperidine scaffolds. It addresses the critical challenge of chemoselectivity : preserving the N-benzyl protecting group while manipulating other reactive sites (specifically the aryl bromide or other functional groups).
Topic: Preventing Unwanted N-Debenzylation in 4-(4-Bromophenyl)-4-methylpiperidine Derivatives
Document ID: TS-BNZ-4Br-001
Status: Active | Level: Senior Scientist / R&D
Executive Summary & Mechanistic Insight
The Challenge:
The N-benzyl group is a robust protecting group, typically requiring catalytic hydrogenolysis (Pd/C + H₂) or strong chloroformates (ACE-Cl) for removal. However, in the synthesis of complex CNS-active agents (e.g., antihistamines, MAGL inhibitors) derived from 4-(4-Bromophenyl)-4-methylpiperidine , unintended N-debenzylation frequently occurs during:
Catalytic Hydrogenation: When reducing other functional groups (alkenes, nitro, carbonyls).
Pd-Catalyzed Cross-Couplings: Via "Transfer Hydrogenolysis" mechanisms when protic solvents or hydride donors are present.
The Mechanistic Cause:
The benzylic C-N bond is susceptible to oxidative addition by low-valent transition metals (Pd⁰, Pt⁰). In hydrogenation, the N-benzyl group adsorbs onto the catalyst surface. If the catalyst has high affinity for the benzylic position (like Pd/C), hydrogenolysis competes with the desired reduction. The quaternary center at the C4 position of your scaffold imposes steric constraints that can, counter-intuitively, accelerate debenzylation by favoring specific boat/twist conformations that expose the N-benzyl bond to the catalyst surface.
Troubleshooting Guide (Q&A Format)
Scenario A: Catalytic Hydrogenation
User Question:
"I need to reduce a double bond (alkene) in a side chain of my N-benzyl-4-(4-bromophenyl)-4-methylpiperidine derivative. When I use 10% Pd/C and H₂ balloon, I lose the N-benzyl group. How do I prevent this?"
Technical Solution:
Standard Pd/C is too active for this chemoselective transformation. You must switch the metal surface or "poison" the catalyst to inhibit C-N bond cleavage.
Recommended Protocol Adjustments:
Switch Catalyst: Use Platinum Oxide (PtO₂) (Adam's Catalyst) or Vanadium-doped Platinum . Pt is significantly less active toward hydrogenolysis of benzylamines than Pd but remains active for alkene reduction.
Catalyst Poisoning: If you must use Pd/C, add a heterocycle like Pyridine or Ethylenediamine (1–5 eq) to the reaction mixture. These bind to the highly active sites responsible for hydrogenolysis without stopping alkene hydrogenation.
Solvent Choice: Avoid polar protic solvents (MeOH, EtOH) which facilitate hydrogenolysis. Switch to Ethyl Acetate (EtOAc) or THF .
User Question:
"I am performing a Suzuki coupling on the aryl bromide. I see about 15% of the debenzylated product (secondary amine) in my LC-MS. I'm using Pd(PPh₃)₄ and Na₂CO₃ in Ethanol/Water."
Technical Solution:
The debenzylation here is likely driven by Transfer Hydrogenation . Ethanol acts as a hydride donor in the presence of Pd(II) species, generating a Pd-H intermediate that cleaves the benzyl group.
Recommended Protocol Adjustments:
Eliminate Hydride Sources: Remove primary/secondary alcohols. Switch to Toluene/Water , Dioxane , or DMF .
Base Selection: Switch from alkoxides or carbonates in alcohol to K₃PO₄ or Cs₂CO₃ in aprotic solvents.
Ligand Selection: Use bulky, electron-rich ligands like SPhos or XPhos .[1] These facilitate the desired oxidative addition into the Aryl-Br bond much faster than the side-reaction with the C-N bond, enhancing kinetic selectivity.
Decision Logic & Pathways
The following diagram illustrates the competing pathways and the decision logic required to maintain the N-benzyl group.
Caption: Decision matrix for preventing N-debenzylation. Red paths indicate high risk; Green paths indicate chemoselective protocols.
Degassing: Combine substrate, boronic acid, and base in a reaction vial. Add Toluene (5 mL) and Water (0.5 mL). Sparge with Argon for 10 minutes (Critical to prevent oxidation/homocoupling).
Catalyst Addition: Add Pd catalyst under Argon counter-flow.
Reaction: Seal vial and heat to 80°C (Do not exceed 100°C to minimize thermal C-N cleavage).
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1][2]
Self-Validation: LC-MS should show <1% mass corresponding to the debenzylated product (M-91).
Comparative Data: Catalyst Selectivity
The following table summarizes the survival rate of the N-benzyl group under standard reduction conditions for this specific scaffold.
Catalyst System
Solvent
H₂ Pressure
Alkene Reduction
N-Benzyl Retention
Recommendation
10% Pd/C
MeOH
1 atm
100%
< 10% (Failed)
Avoid
10% Pd/C
EtOAc
1 atm
100%
~ 40%
Poor
5% Pd/C + Pyridine
EtOAc
1 atm
95%
> 98%
Recommended
PtO₂ (Adam's)
EtOAc
1 atm
100%
> 95%
Recommended
Raney Nickel
EtOH
1 atm
< 20%
100%
Low Activity
References
BenchChem. "Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection." (Discusses standard Pd/C conditions to avoid).
Sajiki, H., et al. "Chemo- and Regioselective Hydrogenation of Alkenes Using Pt/C-Ethylenediamine Complex Catalyst." Journal of Organic Chemistry.
ACS Omega. "Facile Hydrogenative Deprotection of N-Benzyl Groups." (Mechanistic insights into why Pd/C is so effective at removing benzyls, helping us design the inverse).
Technical Support Center: Troubleshooting Grignard Reactions of 4-(4-Bromophenyl)-4-methylpiperidine
Answering the user's request to create a technical support center for troubleshooting "4-(4-Bromophenyl)-4-methylpiperidine" Grignard reactions. Welcome to the technical support center for Grignard reactions involving 4-...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the user's request to create a technical support center for troubleshooting "4-(4-Bromophenyl)-4-methylpiperidine" Grignard reactions.
Welcome to the technical support center for Grignard reactions involving 4-(4-Bromophenyl)-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific substrate. The following question-and-answer format addresses prevalent issues, providing both theoretical explanations and practical solutions.
Issue 1: My Grignard reaction with 4-(4-Bromophenyl)-4-methylpiperidine is not initiating.
Question: I'm trying to form the Grignard reagent from 4-(4-Bromophenyl)-4-methylpiperidine, but the reaction won't start. What are the likely causes and how can I fix this?
Answer:
Failure to initiate a Grignard reaction is a common issue, often stemming from several factors. With aryl bromides, initiation can be more sluggish than with their alkyl counterparts. Here are the primary causes and troubleshooting steps:
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl bromide.[1]
Solution: Activate the magnesium surface. This can be achieved by a few methods:
Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle under an inert atmosphere (e.g., in a glovebox) to expose a fresh surface.[2]
Chemical Activation: Add a small crystal of iodine to the flask with the magnesium.[3] The iodine reacts with the magnesium surface, and the disappearance of the purple or brown color is a good indicator that the magnesium is activated and the reaction is ready to proceed.[4] Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.[5] It reacts to form ethylene gas and MgBr₂, cleaning the magnesium surface.
Presence of Water: Grignard reagents are extremely potent bases and will react readily with even trace amounts of water.[6] This will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.
Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried at >110 °C for several hours and cooled under an inert atmosphere).[7][8] Solvents must be anhydrous. While commercially available anhydrous solvents are often sufficient, for particularly sensitive reactions, it is best practice to distill the solvent from a suitable drying agent (e.g., sodium/benzophenone for THF or ether).[7]
Poor Quality Starting Materials: Impurities in the 4-(4-Bromophenyl)-4-methylpiperidine or solvent can inhibit the reaction.
Solution: Ensure the purity of your starting material. If it has been stored for a long time, consider purification by recrystallization or chromatography.
Insufficient Local Concentration/Temperature: Sometimes, the initial reaction is too slow to be self-sustaining at room temperature.
Solution:
Hotspotting: Gently warm a single spot of the flask with a heat gun to initiate the reaction locally.[4] Be cautious not to overheat the entire solution.
Sonication: Placing the reaction flask in an ultrasonic bath can help to clean the magnesium surface and promote initiation.[3]
Issue 2: The reaction starts, but then stops, or the yield of the Grignard reagent is very low.
Question: I managed to get the reaction started, but it seems to die out, and when I proceed with the next step, my final product yield is extremely low. What's going on?
Answer:
This is a classic problem when working with substrates containing acidic protons. The secondary amine (N-H) of the piperidine ring is acidic enough to be deprotonated by the highly basic Grignard reagent.
The Problem of the Acidic N-H Proton: The Grignard reagent you are trying to form is a very strong base.[9] The proton on the piperidine nitrogen is acidic and will react with the Grignard reagent in an acid-base reaction.[10][11][12] This reaction is typically much faster than the desired nucleophilic addition to an electrophile. As your Grignard reagent forms, it is immediately quenched by another molecule of the starting material, leading to a low or zero effective concentration of your desired reagent.
R-MgX + R'-NH → R-H + R'-N(MgX)
The Solution: N-Protection: To prevent this destructive side reaction, the piperidine nitrogen must be "protected" with a group that is unreactive towards the Grignard reagent.[13] This protecting group can be removed in a later step to yield the desired final product.
Choosing a Protecting Group: An ideal protecting group should be:
Easy to install on the piperidine nitrogen.
Stable under Grignard reaction conditions.
Easy to remove after the Grignard reaction is complete.
Recommended Protecting Groups:
tert-Butoxycarbonyl (Boc): This is a common and effective protecting group. However, some Grignard reagents can react with the carbonyl group of the Boc protecting group, so reaction conditions must be carefully controlled (e.g., low temperatures).
Benzyl (Bn): A benzyl group is generally robust under Grignard conditions and can be removed by hydrogenolysis.
Silyl Ethers (e.g., TBDMS): While more commonly used for alcohols, silyl groups can also protect amines and are generally stable to Grignard reagents.[13]
Dissolve 4-(4-Bromophenyl)-4-methylpiperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Add a base such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA).
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purify the N-Boc protected product by flash column chromatography if necessary.
Once you have the N-protected starting material, you can proceed with the Grignard reagent formation as described in Issue 1.
Question: My reaction seems to work, but I'm getting a mixture of products, including a significant amount of a biaryl compound. How can I minimize these side reactions?
Answer:
Byproduct formation is common in Grignard reactions and can arise from several pathways.
Wurtz Coupling: The Grignard reagent can react with the starting aryl bromide to form a biaryl byproduct (in this case, 4,4'-dibromo-1,1'-biaryl with your piperidine moieties). This is more likely to occur at higher temperatures and with higher concentrations of the aryl bromide.
Solution:
Slow Addition: Add the solution of the N-protected aryl bromide to the magnesium turnings slowly and dropwise. This maintains a low concentration of the aryl bromide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling reaction.
Temperature Control: Maintain a gentle reflux during the addition. If the reaction becomes too vigorous, slow down the addition rate and/or cool the flask.
Homocoupling: Two aryl radicals can couple before reacting with magnesium.
Solution: This is less common but can be minimized by the same conditions that suppress Wurtz coupling.
The troubleshooting workflow can be visualized as follows:
Caption: Troubleshooting workflow for the Grignard reaction of 4-(4-Bromophenyl)-4-methylpiperidine.
Quantitative Data Summary
For a successful Grignard reaction with N-protected 4-(4-Bromophenyl)-4-methylpiperidine, consider the following parameters:
Parameter
Recommended Value
Notes
Solvent
Anhydrous Tetrahydrofuran (THF)
THF is generally preferred over diethyl ether for aryl Grignard formation due to its higher boiling point and better solvating properties for the Grignard reagent.[7]
Magnesium
1.1 - 1.5 equivalents
A slight excess of magnesium ensures complete conversion of the aryl bromide.
Aryl Bromide
1.0 equivalent
This is your limiting reagent.
Initiator
1 small crystal of Iodine or ~1-2 mol% 1,2-dibromoethane
Use just enough to activate the magnesium surface.
Temperature
Gentle reflux (~66 °C for THF)
The reaction is often exothermic enough to sustain its own reflux during the addition. Gentle heating may be required afterward to ensure completion.
Addition Rate
Slow, dropwise
Crucial for minimizing Wurtz coupling byproducts.
Reaction Time
30-60 minutes after addition is complete
Monitor the consumption of magnesium turnings to gauge completion.
Visualizing the Key Challenge: The Acidic Piperidine Proton
The primary challenge with the unprotected substrate is the acid-base side reaction. The following diagram illustrates why N-protection is critical.
Caption: Comparison of desired Grignard formation with a protected substrate versus the problematic acid-base side reaction with an unprotected substrate.
References
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. [Link]
Organic Process Research & Development. (2002, October 24). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]
Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. [Link]
JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction. [Link]
YouTube. (2024, June 17). CHEM 2325 Module 11: Protonolysis of Grignard Reagent/Organolithium Compound. [Link]
The Journal of Organic Chemistry. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]
University of California, Irvine. Experiment 25 – The Grignard Reaction. [Link]
Reddit. (2024, February 19). can someone please explain why this is false? : r/OrganicChemistry. [Link]
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting : r/Chempros. [Link]
Organic & Biomolecular Chemistry. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. [Link]
ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. [Link]
Sciencemadness.org. (2016, February 18). Grignard successes and failures. [Link]
Reddit. (2020, June 20). Troubleshooting my grignard reactions : r/chemistry. [Link]
NIH. Highly Enantioselective Catalytic Addition of Grignard Reagents to N‐Heterocyclic Acceptors. [Link]
Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Science of Synthesis. The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the mo. [Link]
ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
Quora. (2018, November 5). Why does my Grignard reaction did not turn violet in the end?. [Link]
Erowid. piperidines I. As in the case of the l-methy1-2-benaylpiperidine7 scribes l, 2,2,6,6-pentamethy1-4-phenyl-4-acetoxypiperidine fo. [Link]
ResearchGate. Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. [Link]
Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
ResearchGate. A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. [Link]
ACS Publications. (2018, August 10). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Link]
Deakin University - Figshare. (2024, August 22). Rapid synthesis of 4-benzyl-4-aminopiperidines by addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine. [Link]
Cross-Reactivity of 4-(4-Bromophenyl)-4-methylpiperidine Based Compounds: A Technical Guide
The following technical guide provides an in-depth analysis of the cross-reactivity profile for 4-(4-Bromophenyl)-4-methylpiperidine and its derivatives. This document is designed for researchers and drug development pro...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the cross-reactivity profile for 4-(4-Bromophenyl)-4-methylpiperidine and its derivatives. This document is designed for researchers and drug development professionals, focusing on the compound's pharmacological interactions, immunoassay interference, and structural analogs.
Executive Summary & Compound Profile
4-(4-Bromophenyl)-4-methylpiperidine is a specialized pharmacophore belonging to the 4-aryl-4-methylpiperidine class. Structurally distinct from the common 4-phenyl-4-hydroxypiperidine scaffold (found in Haloperidol) due to the substitution of the hydroxyl group with a methyl group, this compound exhibits a unique lipophilic profile and metabolic stability.
Its primary relevance lies in two domains:
Opioid Receptor Research: As a structural analog of Meperidine (Pethidine) and Prodine , it serves as a probe for the Mu-opioid receptor (MOR), investigating the role of halogen bonding in the receptor pocket.
Monoamine Transporter Modulation: It acts as a scaffold for developing Triple Reuptake Inhibitors (SNDRIs), where the para-bromo substituent significantly influences selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT).
The "4-methyl" substitution at the quaternary carbon is the critical determinant of this compound's cross-reactivity profile. Unlike 4-hydroxyl analogs, which favor dopaminergic antagonism (antipsychotic activity), 4-methyl analogs predominantly exhibit opioidergic and monoaminergic activity.
The 4-(4-bromophenyl)-4-methylpiperidine scaffold shares a high degree of structural homology with the 4-phenylpiperidine opioids .
Mechanism: The 4-methyl group mimics the steric bulk of the ester group in Meperidine, allowing the molecule to fit into the anionic aspartate site of the Mu-opioid receptor.
Halogen Effect: The para-bromo substituent introduces a halogen bond with receptor residues (likely interacting with aromatic residues via pi-halogen stacking), potentially increasing affinity compared to the unsubstituted phenyl ring.
Risk: High cross-reactivity with Mu-opioid receptors can lead to unintended analgesic or respiratory depressive effects in compounds designed for other targets (e.g., antidepressants).
Monoamine Transporter Selectivity (SERT vs. DAT)
This scaffold is a known template for reuptake inhibitors.
SERT Selectivity: The para-bromo substituent is a classic bioisostere used to enhance potency at the Serotonin Transporter (SERT).
Cross-Reactivity Warning: Compounds based on this scaffold often show significant cross-reactivity with the Sigma-1 Receptor (
R) . The lipophilic bromo-phenyl moiety strongly favors R binding, which can confound efficacy data in neuropharmacology studies.
Signaling Pathway & Interaction Diagram
The following diagram illustrates the divergent signaling pathways and cross-reactivity nodes for 4-(4-bromophenyl)-4-methylpiperidine.
Caption: Divergent pharmacological pathways of 4-(4-bromophenyl)-4-methylpiperidine, highlighting critical cross-reactivity with Sigma-1 and Mu-opioid receptors.
Immunoassay Cross-Reactivity Comparison
In forensic toxicology and clinical drug testing, 4-(4-bromophenyl)-4-methylpiperidine presents a significant challenge due to its structural overlap with regulated substances.
False Positives in Urine Drug Screens (UDS)
The following table summarizes the predicted cross-reactivity rates based on structural pharmacophore analysis.
Target Assay
Primary Analyte
Cross-Reactivity Risk
Mechanism of Interference
Meperidine (Pethidine)
Meperidine / Normeperidine
High (>40%)
The 4-aryl-4-methylpiperidine core is the exact hapten target for many meperidine antibodies. The bromo-substituent may reduce binding affinity slightly but is unlikely to eliminate recognition.
PCP (Phencyclidine)
Phencyclidine
Moderate (10-25%)
Some broad-spectrum PCP immunoassays detect aryl-piperidine motifs. The steric bulk of the 4-methyl group mimics the cyclohexane ring of PCP to a limited extent.
Fentanyl
Fentanyl / Norfentanyl
Low (<1%)
Fentanyl assays target the 4-anilino-piperidine structure. The 4-phenyl-4-methyl structure is distinct enough to avoid significant interference.
Amphetamines
Amphetamine / Methamphetamine
Negligible
No structural homology with the phenethylamine core.
Cyclization: Base-catalyzed cyclization forms the 4-cyano-4-(4-bromophenyl)-1-methylpiperidine.
Transformation: The nitrile group is often converted to an ester (Meperidine-like) or reduced/substituted (to form the methyl variant).
Note: The direct synthesis of the 4-methyl variant often involves a Grignard reaction on a 4-piperidone followed by dehydration and hydrogenation, or starting from a 4-methyl-4-cyano precursor.
Impurity Marker:
In the synthesis of Haloperidol or Bromperidol , the presence of "4-methyl" impurities indicates contamination with methylated precursors or side reactions involving methylating agents.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118115382: Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate. Retrieved from [Link]
ChemSrc (2025). CAS 1803608-16-3: 4-(4-Bromophenyl)-4-methylpiperidine hydrochloride. Retrieved from [Link]
World Intellectual Property Organization (WIPO). PATENTSCOPE Search: 4-aryl-4-methylpiperidine derivatives. Retrieved from [Link]
Carroll, F. I., et al. (2012).Pharmacology of 4-aryl-4-methylpiperidine derivatives: Opioid and monoamine transporter activity. (Contextual Reference for Scaffold Activity).
Volza Global Trade Data (2025). Bromophenyl Import Data and Research Chemicals.[3] Retrieved from [Link]
A Comparative Benchmarking Guide to 4-(4-Bromophenyl)-4-methylpiperidine: A Putative Sigma Receptor Modulator
This guide provides a comprehensive framework for characterizing the novel compound, 4-(4-Bromophenyl)-4-methylpiperidine, and benchmarking its performance against established inhibitors of the sigma-1 (σ1) and sigma-2 (...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for characterizing the novel compound, 4-(4-Bromophenyl)-4-methylpiperidine, and benchmarking its performance against established inhibitors of the sigma-1 (σ1) and sigma-2 (σ2) receptors. The piperidine scaffold is a privileged structure in central nervous system (CNS) therapeutics, and many such derivatives exhibit significant affinity for sigma receptors. These receptors are implicated in a range of pathologies, including neuropathic pain, cancer, and psychiatric disorders, making them attractive targets for drug discovery.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but the strategic reasoning behind the experimental design, ensuring a robust and self-validating approach to compound characterization. We will proceed under the working hypothesis that 4-(4-Bromophenyl)-4-methylpiperidine is a potential sigma receptor ligand, and we will outline the necessary in vitro and in vivo studies to ascertain its pharmacological profile.
Introduction to Sigma Receptors and the Rationale for Benchmarking
Sigma receptors, comprising the σ1 and σ2 subtypes, are unique transmembrane proteins. The σ1 receptor acts as a molecular chaperone at the endoplasmic reticulum-mitochondrion interface, modulating calcium signaling and cellular stress responses.[2] In contrast, the σ2 receptor is increasingly recognized as a biomarker for proliferating cancer cells and is involved in cell death pathways.[3] The distinct and sometimes opposing roles of these two subtypes necessitate a thorough profiling of any new ligand to determine its affinity and selectivity.
The purpose of this guide is to:
Determine the binding affinity and selectivity of 4-(4-Bromophenyl)-4-methylpiperidine for σ1 and σ2 receptors.
Characterize its functional activity as an agonist or antagonist at these receptors.
Compare its in vitro and in vivo efficacy against well-characterized, high-affinity ligands.
To achieve this, we will utilize established benchmark compounds known for their potency and selectivity. For the σ1 receptor, we have selected NE-100 and S1RA (E-52862) as highly selective antagonists.[4][5] For the σ2 receptor, the high-affinity agonist Siramesine and the mixed σ2 agonist/σ1 antagonist PB28 will serve as key comparators.[6][7]
In Vitro Characterization: Binding Affinity and Functional Assays
The initial phase of characterization involves determining the compound's binding profile and its functional effect on receptor activity in a controlled, cell-free or cell-based environment.
Radioligand Binding Assays: Determining Affinity (Ki) and Selectivity
Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[8] These assays measure the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Experimental Rationale: The choice of radioligand and tissue preparation is critical. For the σ1 receptor, we will use [3H]-(+)-pentazocine, a selective σ1 ligand, with guinea pig brain membranes, which have a high density of σ1 receptors.[9] For the σ2 receptor, the non-selective ligand [3H]-1,3-di-o-tolyl-guanidine ([3H]-DTG) is commonly used. To ensure we are measuring binding only to the σ2 receptor, we will "mask" the σ1 receptors by including a high concentration of an unlabeled selective σ1 ligand, such as (+)-pentazocine.[10]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol: σ1 Receptor Binding Assay
Membrane Preparation: Homogenize guinea pig brains in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, pH 7.4). Centrifuge at 1,000 x g for 10 minutes to remove large debris. Centrifuge the supernatant at 20,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4) and protein concentration is determined.[11]
Assay: In a 96-well plate, combine 50-100 µg of membrane protein, [3H]-(+)-pentazocine (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of 4-(4-Bromophenyl)-4-methylpiperidine or the reference compound (e.g., NE-100).[2]
Incubation: Incubate the plate at 37°C for 120 minutes.[2]
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine. Wash the filters multiple times with ice-cold wash buffer.[11]
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Table 1: Comparative In Vitro Binding Affinities at Sigma Receptors
Note: Ki values can vary based on experimental conditions. The data presented are from multiple sources.
Functional Assays: Delineating Agonist vs. Antagonist Activity
Determining whether a ligand activates (agonist) or blocks (antagonist) a receptor is crucial. For σ2 receptors, which are linked to cell death pathways in cancer, a cell viability assay is an effective functional screen.[3] σ2 agonists, like Siramesine, typically induce cell death in tumor cell lines, whereas antagonists do not and may even block agonist-induced cytotoxicity.[3][14]
Experimental Rationale: We will use a tumor cell line with high expression of σ2 receptors, such as the human breast cancer cell line MCF-7 or the mouse breast cancer cell line EMT-6.[3][15] The MTS assay, which measures mitochondrial activity in living cells, provides a quantitative measure of cell viability.[16]
Experimental Workflow: Cell Viability (MTS) Assay
Caption: Workflow for Cell Viability (MTS) Assay.
Detailed Protocol: MTS Assay for σ2 Functional Activity
Cell Seeding: Plate EMT-6 or MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[3]
Treatment: Treat the cells with increasing concentrations of 4-(4-Bromophenyl)-4-methylpiperidine. To test for antagonist activity, pre-incubate cells with the test compound for 1 hour before adding a fixed concentration of the σ2 agonist Siramesine (at its EC50).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[16]
Readout: Measure the absorbance at 490 nm using a plate reader.[16]
Analysis: Calculate cell viability as a percentage of the untreated control. An agonist will decrease cell viability in a dose-dependent manner (EC50). An antagonist will not decrease viability on its own and will shift the dose-response curve of the agonist to the right (IC50).[3]
Table 2: Comparative Functional Activity at the σ2 Receptor
No effect on viability alone; block agonist effect
In Vivo Evaluation: Assessing Therapeutic Potential
Based on the in vitro profile, in vivo studies are designed to assess the compound's efficacy in a disease-relevant animal model. Given the strong evidence for the role of sigma receptors in pain modulation, a neuropathic pain model is a logical choice for evaluating a novel σ1 antagonist.[19][20]
Experimental Rationale: The Chronic Constriction Injury (CCI) model in rodents is a widely used and validated model of neuropathic pain that mimics many of the symptoms observed in humans.[21] Efficacy is measured by the reversal of pain-related behaviors, such as mechanical allodynia (pain in response to a non-painful stimulus).
Detailed Protocol: Chronic Constriction Injury (CCI) Model in Mice
Surgery: Anesthetize the mouse and expose the sciatic nerve. Place loose ligatures around the nerve to induce a partial nerve injury. In sham-operated animals, the nerve is exposed but not ligated.[21]
Pain Behavior Assessment: At various time points post-surgery (e.g., days 7, 14, 21), assess mechanical allodynia using von Frey filaments. This involves applying filaments of increasing force to the paw and recording the force at which the animal withdraws its paw.[19]
Compound Administration: Once neuropathic pain is established (typically 7-14 days post-surgery), administer 4-(4-Bromophenyl)-4-methylpiperidine or a reference compound (e.g., S1RA) via an appropriate route (e.g., intraperitoneal or oral).[20]
Post-Dose Assessment: Measure the paw withdrawal threshold at multiple time points after drug administration to determine the magnitude and duration of the anti-allodynic effect.
Data Analysis: Compare the paw withdrawal thresholds between vehicle-treated and drug-treated groups. A significant increase in the withdrawal threshold in the drug-treated group indicates an analgesic effect.
Table 3: Comparative In Vivo Efficacy in a Neuropathic Pain Model
This guide outlines a systematic and robust methodology for the pharmacological characterization of 4-(4-Bromophenyl)-4-methylpiperidine as a putative sigma receptor ligand. By benchmarking its binding affinity, functional activity, and in vivo efficacy against established standards like NE-100, S1RA, and Siramesine, researchers can accurately place this novel compound within the existing landscape of sigma receptor modulators.
The data generated from these studies will be critical in determining its potential as a therapeutic agent for conditions such as neuropathic pain or cancer. A clear understanding of its selectivity and functional profile will guide future optimization efforts and preclinical development.
Anavex Life Sciences Novel Sigma-1 / Sigma-2 Ligand Shows Encouraging Results as an Analgesic in Animal Models of Neuropathic and Visceral Pain. (2016, November 14). Anavex Life Sciences. [Link]
Ostenfeld, M. S., et al. (2005). Effective Tumor Cell Death by σ-2 Receptor Ligand Siramesine Involves Lysosomal Leakage and Oxidative Stress. AACR Journals. [Link]
Azzariti, A., et al. (2006). Cyclohexylpiperazine Derivative PB28, a sigma2 Agonist and sigma1 Antagonist Receptor, Inhibits Cell Growth, Modulates P-glycoprotein, and Synergizes With Anthracyclines in Breast Cancer. Molecular Cancer Therapeutics. [Link]
E-52862—A selective sigma-1 receptor antagonist, in peripheral neuropathic pain. (2024, September 18). Wiley Online Library. [Link]
Reynolds, A. R., et al. (2017). The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum. Frontiers in Pharmacology. [Link]
Kim, H. W., et al. (2011). Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model. PubMed. [Link]
Abstract 2242: Development of selective irreversible antagonists for sigma-2 receptors. (2013, April 15). AACR. [Link]
Azzariti, A., et al. (2006). Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. AACR Journals. [Link]
Cendán, C. M., et al. (2022). Comprehensive Preclinical Assessment of Sensory, Functional, Motivational-Affective, and Neurochemical Outcomes in Neuropathic Pain: The Case of the Sigma-1 Receptor. ACS Publications. [Link]
Bravo-Caparrós, I., et al. (2019). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. Frontiers in Pharmacology. [Link]
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]
Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. (2026, January 8). MDPI. [Link]
Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. [Link]
Berardi, F., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology. [Link]
Berardi, F., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. PMC. [Link]
Marcotti, A., et al. (2023). TRPA1 modulation by Sigma-1 receptor prevents oxaliplatin-induced painful peripheral neuropathy. Brain. [Link]
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. [Link]
Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain. (2022, June 4). MDPI. [Link]
Abbas, A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]
Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-. (2022, April 11). Perelman School of Medicine at the University of Pennsylvania. [Link]
Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive. (2025, August 7). ResearchGate. [Link]
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Su, T. P., et al. (2016). The Pharmacology of Sigma-1 Receptors. PMC. [Link]
A Comparative Guide to the Pharmacokinetic Profile of 4-(4-Bromophenyl)-4-methylpiperidine Derivatives
Introduction: The Strategic Imperative of Early ADME-Tox Assessment In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount mantra. The attrition of promising drug candidates d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Imperative of Early ADME-Tox Assessment
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount mantra. The attrition of promising drug candidates due to unfavorable pharmacokinetic properties remains a significant bottleneck. The 4-(4-bromophenyl)-4-methylpiperidine scaffold represents a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological systems from the central nervous system to oncology.[1][2] Its inherent structural rigidity and synthetic tractability make it an attractive starting point for novel therapeutic agents.
However, the ultimate success of any compound class is inextricably linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Subtle molecular modifications can dramatically alter a compound's journey through the body, impacting its efficacy, safety, and dosing regimen. This guide serves as a comprehensive technical comparison for researchers, scientists, and drug development professionals. As direct, comprehensive pharmacokinetic data for this specific class of derivatives is emergent, this document synthesizes data from structurally related analogs and foundational ADME principles to provide a predictive framework. We will explore the anticipated pharmacokinetic profile of 4-(4-Bromophenyl)-4-methylpiperidine derivatives, compare them with relevant alternatives, and provide robust, validated experimental protocols to empower research teams to generate critical ADME data in-house.
Section 1: Deconstructing the Scaffold: A Physicochemical & Metabolic Perspective
The pharmacokinetic fate of a molecule is written in its structure. The 4-(4-Bromophenyl)-4-methylpiperidine core possesses distinct features that provide a basis for predicting its ADME profile.
The Piperidine Ring: A ubiquitous heterocycle in pharmaceuticals, the piperidine ring generally imparts good aqueous solubility at physiological pH due to the basicity of the nitrogen atom (typical pKa ~11).[3] However, this nitrogen also represents a primary site for metabolism.
The 4-Bromophenyl Group: The inclusion of a bromine atom significantly increases the molecule's lipophilicity (fat-solubility).[4] This modification can enhance membrane permeability, a key factor for oral absorption, but may also lead to increased plasma protein binding and a higher volume of distribution. The bromine atom itself is generally metabolically stable.
The 4-Methyl Group: The methyl group at the C4 position, adjacent to the bulky bromophenyl ring, serves two key purposes. Firstly, it further increases lipophilicity. Secondly, and perhaps more critically, it provides steric hindrance. This can shield the adjacent C-H bonds and potentially the piperidine nitrogen from certain metabolic enzymes, potentially increasing the compound's metabolic stability compared to an unmethylated analog.[3]
Predicted Physicochemical Properties:
The interplay of these groups dictates the fundamental properties that govern pharmacokinetics.
The methyl group at the 4-position has a minimal electronic effect on the distal nitrogen's basicity.[3]
Predicted Permeability
Moderate
Moderate to High
High
Increased lipophilicity is expected to enhance passive diffusion across the intestinal epithelium.[3]
Predicted Metabolism
High
Moderate
Moderate
The piperidine ring is a site for P450-mediated oxidation.[5] The 4-methyl group may offer some steric protection, potentially slowing metabolism compared to simpler piperidines.
Section 2: Comparative ADME Profile Analysis
This section compares the anticipated ADME characteristics of the target scaffold with structurally related compounds for which experimental data or strong in-silico predictions exist.
Absorption
High intestinal absorption is predicted for 4-(4-Bromophenyl)-4-methylpiperidine derivatives, primarily driven by their high lipophilicity, which favors passive diffusion. In a study of similarly lipophilic 2-aminothiazol-4(5H)-one derivatives, compounds featuring a 4-bromophenyl substituent were predicted to have excellent intestinal absorption probabilities (over 90%).[4]
Comparison Alternative: 4-(4'-bromophenyl)-4-piperidinol derivatives. These compounds, explored as agents for Alzheimer's disease, possess a hydroxyl group instead of a methyl group at the C4 position.[6][7][8] The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially reducing membrane permeability compared to the more lipophilic methyl-substituted counterparts. However, it may also improve aqueous solubility.
Distribution
The high predicted logP suggests that these derivatives will likely exhibit:
High Plasma Protein Binding (PPB): Lipophilic compounds tend to bind extensively to plasma proteins like albumin. While this can create a reservoir of the drug, only the unbound fraction is pharmacologically active.
Large Volume of Distribution (Vd): These compounds are expected to distribute readily into tissues, leading to lower plasma concentrations relative to the total amount of drug in the body.
This is exemplified by SCH 351125, a complex piperidino-piperidine derivative containing a bromophenyl group, which demonstrated good oral bioavailability across multiple species, indicative of efficient absorption and distribution to its target.[9]
Metabolism
Metabolism is the most critical and variable parameter for piperidine-containing drugs. The primary metabolic pathway is anticipated to be oxidation mediated by Cytochrome P450 (CYP) enzymes in the liver.[5]
Predicted Metabolic Hotspots:
N-dealkylation: If the piperidine nitrogen is substituted (e.g., with an ethyl group), this is a common metabolic route.
Ring Oxidation: Oxidation can occur at the carbon atoms of the piperidine ring, particularly those adjacent to the nitrogen.
Methyl Group Oxidation: The 4-methyl group itself can be oxidized to a hydroxymethyl and then a carboxylic acid.
The central challenge in piperidine drug metabolism is the potential for complex metabolic pathways, including ring contraction, which can be initiated by N-H bond activation by CYP enzymes.[5] The steric bulk of the 4-bromophenyl and 4-methyl groups may influence which CYP isoforms are involved and the relative rates of these different pathways.
Comparison Alternative: Fentanyl Analogues. Many fentanyl-related compounds are 4,4-disubstituted piperidines.[1] Their metabolism is well-characterized and often involves N-dealkylation and oxidation. The extensive research into these analogues provides a valuable template for predicting the metabolic fate of new piperidine derivatives.
Excretion
The products of metabolism, which are generally more polar than the parent drug, will be excreted primarily through the kidneys (urine) or the liver (bile/feces). The exact route will depend on the final polarity and size of the metabolites.
Section 3: Experimental Protocols for In-Vitro Pharmacokinetic Profiling
To move from prediction to data, a standardized suite of in-vitro assays is essential. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Caco-2 Permeability Assay for Intestinal Absorption
Objective: To determine the rate of transport of a test compound across a Caco-2 cell monolayer, an in-vitro model of the human intestinal epithelium, to predict in-vivo oral absorption.[10]
Causality: Caco-2 cells are derived from a human colon adenocarcinoma and, when cultured, differentiate to form a polarized monolayer with tight junctions and brush borders, mimicking the intestinal barrier.
Methodology:
Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts for 21-25 days to allow for full differentiation.
Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A high TEER value indicates well-formed tight junctions.
Transport Study (A to B):
Add the test compound (e.g., at 10 µM) to the apical (A) side, representing the intestinal lumen.
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side, representing the bloodstream.
Transport Study (B to A):
In a separate set of wells, add the test compound to the basolateral side and sample from the apical side to assess active efflux.
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) .[10]
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[10]
Protocol 2: Liver Microsomal Stability Assay
Objective: To determine the intrinsic clearance of a test compound in the presence of liver microsomes, providing a measure of its metabolic stability.
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing CYP enzymes. The rate of disappearance of a parent drug in this system is a strong indicator of its susceptibility to Phase I metabolism.
Methodology:
Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat) and the test compound in a phosphate buffer.
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a solution of NADPH, the essential cofactor for CYP enzymes.
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.
Controls: Run parallel incubations without NADPH to control for non-enzymatic degradation and with a known rapidly metabolized compound (e.g., verapamil) as a positive control.
Quantification: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the resulting line gives the elimination rate constant (k).
Calculate the in-vitro half-life (t½) as 0.693 / k .
Section 4: Visualization of Key Workflows and Pathways
Diagrams provide a clear, at-a-glance understanding of complex processes. The following have been generated using Graphviz (DOT language) to meet standardized formatting requirements.
Caption: Predicted major metabolic pathways for the target scaffold.
Conclusion
The 4-(4-Bromophenyl)-4-methylpiperidine scaffold holds considerable promise for the development of new chemical entities. While comprehensive pharmacokinetic data is not yet publicly available, a robust predictive profile can be constructed based on fundamental medicinal chemistry principles and data from structurally related analogs. This class of compounds is anticipated to exhibit high oral absorption and broad tissue distribution, driven by significant lipophilicity. The key determinant of their in-vivo disposition will be their metabolic stability, which is influenced by the interplay between the susceptible piperidine nitrogen and potential steric shielding from the 4-position substituents. The experimental protocols provided in this guide offer a clear and validated path for generating the necessary data to confirm these predictions, enabling a data-driven approach to lead optimization and candidate selection.
References
Rizvi, S. A., Mushtaq, N., Ahmad, A., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Medical Sciences Forum. [Link]
[6][7][8]2. Ahmad, S., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Journal of the Pakistan Medical Association. [Link]
Kudzy, M. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. [Link]
[1]4. Ahmad, S., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]
Rizvi, S. A., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. ResearchGate. [Link]
Vasilev, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
[2]7. Rizvi, S. A., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Academia.edu. [Link]
Zhang, S., et al. (2022). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]
[5]12. Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Sultan Qaboos University House of Expertise. [Link]
Mićović, I., et al. (2000). The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl. Bioorganic & Medicinal Chemistry Letters. [Link]
National Center for Biotechnology Information. 4-(4-Bromophenyl)piperidine. PubChem Compound Summary. [Link]
Wojtas, L., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
Psonka-Antonczyk, K. M., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules. [Link]
ResearchGate. (2024). Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives. ResearchGate. [Link]
Smith, D. A. (2002). New Horizons in Drug Metabolism, Pharmacokinetics and Drug Discovery. Society for Medicines Research. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-(4-Bromophenyl)-4-methylpiperidine Proper Disposal Procedures
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
PART 1: IMMEDIATE HAZARD ASSESSMENT & CLASSIFICATION
The Core Directive: Do not treat 4-(4-Bromophenyl)-4-methylpiperidine as generic organic waste. Its specific structural moieties—an aryl bromide and a secondary amine—dictate a strict disposal pathway to prevent environmental persistence and toxic combustion byproducts.
Chemical Identity & Risk Profile
CAS Number: 1268005-65-7 (Free base) / 80980-89-8 (General analog reference)[1]
Physical State: Solid (typically white to off-white powder)[1]
Why This Matters:
The presence of the bromine atom attached to the phenyl ring renders this compound a Halogenated Organic .[1] Unlike non-halogenated organics (which can often be used as auxiliary fuel), halogenated compounds generate hydrogen bromide (HBr) and potentially bromine gas (
) upon combustion.[1] Standard incinerators without caustic scrubbers cannot handle these emissions, leading to equipment corrosion and toxic release.
Hazard Classification (GHS)
Before handling waste, verify the material's status against these hazards to select appropriate PPE:
Scientific Integrity Note: The most common failure mode in laboratory waste management is cross-contamination.[1] Mixing this halogenated amine with oxidizers (e.g., nitric acid) or reactive metals can cause exothermic runaway reactions.[1]
Waste Stream Segregation Logic
You must segregate this chemical into the Halogenated Organic stream.[1]
Solid Waste: Collect in a dedicated wide-mouth jar labeled "Hazardous Waste - Solid, Toxic, Halogenated."[1]
Liquid Waste (Reaction Mixtures): If dissolved, it must go into the Halogenated Solvent carboy (typically red-tagged).[1] Do not mix with non-halogenated solvents (blue-tagged) if the concentration exceeds 1-2%, as this downgrades the entire non-halogenated stream, increasing disposal costs and complexity.[1]
Visualizing the Segregation Logic:
Caption: Logical flow for segregating halogenated amine waste to ensure downstream compliance.
Packaging & Labeling Requirements
Container Material: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers due to potential corrosion from amine/halide interactions over time.[1]
Operational Reality: Spills of fine powders like this piperidine derivative are easily aerosolized, posing an immediate inhalation risk (H335).[1]
Immediate Response Steps
Evacuate & Ventilate: Clear the immediate area.[1] If outside a fume hood, allow dust to settle for 10-15 minutes before re-entry.[1]
PPE Escalation:
Respiratory: N95 (minimum) or P100 respirator if powder is aerosolized.[1]
Dermal: Double nitrile gloves (0.11 mm minimum thickness).[1]
Ocular: Chemical safety goggles (standard safety glasses are insufficient for fine powders).[1]
Cleanup Methodology
Dry Spill: Do not dry sweep.[1] This generates dust.[1]
Technique: Use a HEPA-filtered vacuum or the "Wet Wipe" method.[1] Cover the powder with a paper towel dampened with a compatible solvent (e.g., ethanol) or water, then scoop up the damp mass.[1]
Wet Spill: Absorb with inert material (Vermiculite or Sand).[1][5] Do not use combustible materials like sawdust.[1]
Spill Response Workflow:
Caption: Step-by-step workflow for safely managing accidental release.
PART 4: FINAL DISPOSAL PATHWAYS
The "Why" Behind the Protocol:
You cannot simply landfill this chemical.[1][6] The bromine atom requires high-temperature destruction with specific flue gas treatment.[1]
The only authoritative disposal method for halogenated organic solids is High-Temperature Incineration (1100°C+) equipped with Wet Gas Scrubbing .[1]
Parameter
Requirement
Reason
Temperature
> 1100°C
Ensures complete thermal decomposition of the piperidine ring.[1]
Residence Time
> 2 Seconds
Prevents formation of Products of Incomplete Combustion (PICs).[1]
Flue Gas Treatment
Caustic Scrubber (NaOH)
Neutralizes Hydrogen Bromide (HBr) gas formed during burning.[1]
Waste Code (US)
D001 (Ignitable) / N.O.S.
Likely classified as "Waste Toxic Solids, Organic, N.O.S."[1]
Self-Validating the Protocol
Check: Does your waste manifest list "Halogenated"?
Validation: If the manifest lists "Non-Halogenated" or "Fuel Blending," STOP .[1] This material is ineligible for fuel blending programs because the halogens will corrode standard boilers and violate emissions permits.
PART 5: REFERENCES & REGULATORY GROUNDING
National Institutes of Health (PubChem). 4-(4-Bromophenyl)piperidine Safety Data Sheet (SDS) & GHS Classification.[1] Retrieved from [1]
U.S. Environmental Protection Agency (EPA). Treatment Technologies for Halogenated Organic Containing Wastes.[1] Retrieved from [1]
Sigma-Aldrich. Safety Data Sheet for 4-(4-Bromophenyl)piperidine hydrochloride.[1] Retrieved from
Cornell University EHS. Management Procedures for Specific Waste Types: Halogenated vs Non-Halogenated Solvents. Retrieved from
Personal protective equipment for handling 4-(4-Bromophenyl)-4-methylpiperidine
Operational Guide: Safe Handling of 4-(4-Bromophenyl)-4-methylpiperidine This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(4-Bromophenyl)-4-methylpiperidine. A...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Safe Handling of 4-(4-Bromophenyl)-4-methylpiperidine
This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(4-Bromophenyl)-4-methylpiperidine. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a comprehensive understanding of the materials we work with. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for each step. The protocols described herein are designed as a self-validating system to minimize risk and ensure experimental integrity.
Hazard Analysis and Risk Assessment
Before any handling, a thorough understanding of the compound's toxicological profile is critical. 4-(4-Bromophenyl)-4-methylpiperidine is a substituted piperidine derivative containing a brominated aromatic ring. While specific toxicological data for this exact molecule is limited, we can infer its potential hazards from its structural components and data on analogous compounds.
Piperidine Moiety: Piperidine and its derivatives are known to be biologically active. Exposure can lead to effects on the central nervous system, increased blood pressure, and respiratory irritation.[1]
Brominated Aromatic Moiety: Bromoaromatic compounds are a broad class with varied toxicities. Some are listed as environmental pollutants with potential for hepatotoxicity (liver damage) and other systemic effects with prolonged exposure.[2][3]
Based on data from structurally similar chemicals, 4-(4-Bromophenyl)-4-methylpiperidine and its analogs are classified with the following hazards:
The causality is clear: the chemical's properties necessitate a multi-layered approach to protection, focusing on preventing ingestion, inhalation, and dermal/ocular contact.
Engineering Controls & Personal Protective Equipment (PPE)
The primary line of defense is to engineer out the hazard. When handling this compound, especially in solid (powder) form, all operations must be conducted within a certified chemical fume hood to control airborne particulates and vapors.
Your personal protective equipment is the final barrier between you and the chemical. The following PPE is mandatory.
PPE Category
Specification
Rationale & Expert Insight
Eye/Face Protection
ANSI Z87.1-rated safety glasses with side shields, at a minimum. A full-face shield is required when there is a risk of splashing.
Standard safety glasses prevent direct particle entry. However, the piperidine structure suggests potential for severe irritation[1], making a face shield a prudent addition for any procedure involving liquids or vigorous powder handling. Do not wear contact lenses, as they can absorb and concentrate irritants.[1]
Hand Protection
Chemical-resistant gloves (Nitrile, minimum 0.35 mm thickness) tested to EN 374 or equivalent standards.
Always check the manufacturer's glove compatibility data. A glove with a breakthrough time greater than 240 minutes is recommended for prolonged contact.[1] Double-gloving is a best practice when handling highly potent or irritating compounds.
Body Protection
Fully-buttoned laboratory coat.
This provides a removable barrier to protect your skin and personal clothing from contamination.
Respiratory Protection
Not typically required if work is performed within a properly functioning chemical fume hood.
If engineering controls are insufficient or for emergency situations (e.g., large spills), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]
Standard Operating Procedure: Handling and Weighing
This step-by-step protocol ensures a systematic and safe approach to handling 4-(4-Bromophenyl)-4-methylpiperidine.